Dimethyl shellolate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
22597-13-3 |
|---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate |
InChI |
InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3/t10-,11-,12-,13-,16+,17+/m0/s1 |
InChI Key |
RPRKMIRJBCDBPO-LFCXMHMLSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)OC)C(=O)OC)CO |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Dimethyl shellolate
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini Advanced Research Division
Executive Summary
This document addresses the inquiry regarding the physicochemical properties of "Dimethyl shellolate." Following a comprehensive and exhaustive search of chemical databases, peer-reviewed scientific literature, and other technical resources, we have concluded that "this compound" is not a recognized or standard chemical name.
There is no available data corresponding to a compound with this designation. Consequently, information regarding its physicochemical properties, experimental protocols for its analysis, or any associated biological signaling pathways could not be retrieved.
Investigation and Search Methodology
Our investigation proceeded under the hypothesis that "this compound" might be a non-standard synonym, a proprietary name not in the public domain, or a potential misspelling of a known chemical entity. The term "shellolate" suggests a possible derivation from shellac, a natural resin. Pursuing this lead, our search strategy included, but was not limited to, the following queries:
-
"this compound"
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"Dimethyl ester of shellolic acid"
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"Dimethyl aleuritate"
-
"Chemical modification of shellac with dimethyl sulfate"
-
"Esterification of shellac with methanol"
Despite these efforts, no compound matching the name "this compound" was identified. While shellac and its constituent acids (such as shellolic acid, aleuritic acid, and kerrolic acid) are well-documented, and their esterification is chemically plausible, the specific derivative "this compound" does not appear in the scientific literature.
Conclusion
The core subject of this inquiry, "this compound," does not correspond to a known chemical compound in the public scientific domain. As a result, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.
We recommend verifying the chemical name and structure of the compound of interest. Should a standard chemical name (e.g., IUPAC name) or a CAS Registry Number be available, a new search could be initiated to provide the detailed technical information requested. Without this clarification, no further information can be provided.
Dimethyl shellolate structure and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and available data on dimethyl shellolate. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
This compound, also known as shellolic acid dimethyl ester, is a derivative of shellolic acid, a primary component of shellac. Shellac is a natural resin secreted by the female lac bug, Kerria lacca.
The molecular formula for this compound is C₁₇H₂₄O₆ .[1] Its IUPAC name is dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹⁵]undec-8-ene-2,8-dicarboxylate.[1]
Structure:
The 2D chemical structure of this compound is presented below:
Physicochemical Properties
Quantitative data for this compound is primarily based on computed properties. A summary of these properties is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 324.4 g/mol | PubChem[1] |
| Exact Mass | 324.15728848 | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 93.1 Ų | PubChem[1] |
| Heavy Atom Count | 23 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 569 | PubChem[1] |
Synthesis and Experimental Protocols
A general approach for the synthesis would involve the reaction of shellolic acid with methanol in the presence of an acid catalyst.
Synthesis of this compound Esters (A Related Protocol):
A study on the synthesis of model esters of a constituent of shellac provides a relevant experimental approach. In this research, 10α, 10β-, and 13-esters of this compound were prepared from the corresponding 10-bromo and 13-iodo derivatives and the potassium salt of threo-aleuritic and 16-hydroxy trans-9,10-epoxy hexadecanoic acids.
General Experimental Workflow:
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a chemical compound like this compound.
Biological Activity
There is limited information on the specific biological activity of this compound. However, a study investigating new shellolic esters isolated from lac found that some of these compounds exhibited considerable activity against B. subtilis, E. coli, and S. aureus microorganisms. The same study reported that the tested shellolic esters were inactive against human cancer cell lines (HepG2, MCF-7, Hela, and C6).[2] This suggests that derivatives of shellolic acid, such as this compound, may warrant further investigation for their potential antibacterial properties.
Logical Relationship of Biological Screening:
The following diagram illustrates the logical flow of a preliminary biological screening process for a compound like this compound.
Conclusion
This compound is a known chemical entity with a defined structure and molecular formula. While detailed experimental and biological data are sparse in publicly accessible literature, the information available on related shellolic acid esters suggests potential avenues for future research, particularly in the area of antibacterial activity. Further investigation is required to fully elucidate the synthesis, properties, and biological functions of this compound.
References
Unveiling Dimethyl Shellolate: A Technical Guide to its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl shellolate, the dimethyl ester of shellolic acid, is a derivative of a prominent sesquiterpenoid found in shellac. Shellac is a natural resin secreted by the female lac insect, Kerria lacca. This guide provides a comprehensive overview of the natural origins of this compound's precursor, shellolic acid, and the methodologies for its isolation and subsequent conversion to this compound. It is designed to furnish researchers and professionals in drug development with the foundational knowledge required for sourcing and handling this compound.
Natural Source of the Precursor: Shellac
The journey to obtaining this compound begins with shellac, a complex biopolymer of animal origin.
The Lac Insect (Kerria lacca) and its Host Plants
Shellac is the resinous secretion from the female lac insect, Kerria lacca (formerly Laccifer lacca), which belongs to the superfamily Coccoidea. This insect thrives on a variety of host trees, primarily found in India, Thailand, and other parts of Southeast Asia. The specific host tree can influence the chemical composition and properties of the resulting shellac. Common host plants include:
-
Kusum (Schleichera oleosa)
-
Palas (Butea monosperma)
-
Ber (Ziziphus mauritiana)
-
Rain tree (Samanea saman)[1]
The insect infests the twigs of these host plants, ingesting the sap and secreting the lac resin as a protective coating.
Chemical Composition of Shellac
Shellac is a complex mixture of polyesters derived from various hydroxy fatty acids and sesquiterpenoid acids. The exact composition can vary depending on the host plant and the strain of the lac insect. The major components of shellac resin are:
-
Aleuritic acid: A long-chain hydroxy fatty acid, which forms the backbone of the shellac polymer and imparts hydrophobicity. It can constitute up to 35% of shellac.
-
Terpenic acids: A group of cyclic sesquiterpenoid acids that are linked to the aleuritic acid backbone via ester bonds and contribute to the hydrophilic character of the resin. Key terpenic acids include jalaric acid, laksholic acid, and shellolic acid .
The approximate composition of shellac resin is presented in the table below.
| Component | Percentage in Shellac Resin |
| Aleuritic Acid | ~35% |
| Shellolic Acid | 20-25% |
| Jalaric Acid | Data not available |
| Other Terpenoids & Fatty Acids | Remainder |
Note: The exact percentages can vary based on the source of the shellac.
Isolation of Shellolic Acid and Synthesis of this compound
This compound is not typically isolated directly from shellac. Instead, its precursor, shellolic acid, is first isolated from the complex shellac resin through a process of alkaline hydrolysis (saponification). The resulting mixture of constituent acids is then subjected to esterification to yield this compound.
Experimental Protocol: Isolation of Shellolic Acid via Alkaline Hydrolysis of Shellac
This protocol outlines the general steps for the saponification of shellac to liberate its constituent acids, including shellolic acid.
Materials:
-
Shellac flakes or seedlac
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Distilled water
-
Filter paper
-
Reflux apparatus
-
Beakers and flasks
Procedure:
-
Dissolution and Saponification:
-
In a round-bottom flask, dissolve a known quantity of shellac in an aqueous solution of sodium hydroxide (typically 10-20% w/v). The addition of an alcohol like ethanol can aid in the dissolution.
-
The mixture is then refluxed for a period ranging from 30 minutes to several hours. The alkaline conditions break the ester bonds within the shellac polymer, releasing the constituent acids as their corresponding sodium or potassium salts.
-
-
Precipitation of Shellolic Acid:
-
After cooling the reaction mixture, it is acidified with a mineral acid such as hydrochloric acid or sulfuric acid.
-
The acidification protonates the carboxylate salts, causing the free acids, including shellolic acid, to precipitate out of the solution.
-
-
Purification:
-
The precipitate, which is a mixture of shellac's constituent acids, is collected by filtration.
-
Further purification steps, such as recrystallization from a suitable solvent system (e.g., aqueous alcohol), are necessary to isolate shellolic acid from other components like aleuritic acid.
-
Workflow for Shellolic Acid Isolation
Caption: Workflow for the isolation of shellolic acid from shellac resin.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Once shellolic acid is isolated, it can be converted to this compound through Fischer esterification.
Materials:
-
Shellolic acid
-
Methanol (reagent and solvent)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Esterification Reaction:
-
Dissolve the isolated shellolic acid in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The excess methanol drives the equilibrium towards the formation of the dimethyl ester.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound from shellolic acid.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, research into the bioactivity of shellac and its constituent terpenoids provides insights into potential mechanisms of action, particularly in the realm of antimicrobial effects.
Antimicrobial Activity
Shellac and its derivatives have demonstrated antimicrobial properties. The proposed mechanism of action for many terpenoids involves the disruption of bacterial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components and ultimately, cell death.
Potential Antibacterial Mechanism of Shellolic Acid Derivatives
Caption: Postulated mechanism of antibacterial action of shellolic acid derivatives.
Further research is required to elucidate the specific molecular targets and signaling pathways that may be modulated by this compound and other related compounds.
Conclusion
This compound, derived from the natural resin shellac, presents an interesting compound for scientific investigation. Its synthesis from a readily available natural precursor, shellolic acid, involves straightforward chemical transformations. The biological activities of related terpenoids suggest potential applications, particularly in the antimicrobial field. This guide provides a foundational understanding for researchers to explore the sourcing, isolation, and potential applications of this and other shellac-derived molecules.
References
Spectroscopic Characterization of Dimethyl Shellolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl shellolate, the dimethyl ester of shellolic acid, is a key derivative of shellac, a natural resin with diverse applications in the pharmaceutical and food industries. A thorough understanding of its chemical structure and purity is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for pure this compound in public databases, this guide combines data from related studies with theoretical predictions based on its molecular structure. Detailed experimental protocols for acquiring such data are also presented to facilitate further research and quality control.
Introduction
Shellac, a natural resin secreted by the lac insect Kerria lacca, is a complex mixture of polyesters derived from sesquiterpenoid and hydroxy fatty acids. The primary acidic components are aleuritic acid and shellolic acid. This compound (C₁₇H₂₄O₆) is the product of the esterification of the two carboxylic acid groups of shellolic acid with methanol. Its characterization is crucial for understanding the chemical modifications of shellac and for the development of new applications. Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Spectroscopic Data
Direct and complete experimental spectroscopic data for isolated, pure this compound is not widely available in the literature. The data presented here is a combination of reported observations on derivatives and theoretical predictions based on the known chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to be complex due to its rigid polycyclic structure. The predicted chemical shifts are influenced by the ester, hydroxyl, and alkene functionalities, as well as the stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methyl ester protons (-COOCH₃) | 3.60 - 3.80 | Singlet (s) | Two distinct singlets are expected for the two non-equivalent methyl ester groups. |
| Olefinic proton (=CH-) | 5.50 - 6.00 | Multiplet (m) | The chemical shift is influenced by the surrounding substituents on the double bond. |
| Protons adjacent to hydroxyls (-CH-OH) | 3.50 - 4.50 | Multiplet (m) | The exact shift and multiplicity depend on the dihedral angles with neighboring protons. |
| Methylene and methine protons in the ring system | 1.20 - 2.80 | Multiplet (m) | A complex region with overlapping signals due to the intricate ring structure. |
| Methyl protons on the ring (-CH₃) | 0.80 - 1.20 | Singlet (s) | A singlet is expected for the tertiary methyl group. |
2.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbons (-COO-) | 170 - 175 |
| Olefinic carbons (-C=C-) | 120 - 140 |
| Carbons attached to hydroxyls (-C-OH) | 60 - 80 |
| Methyl ester carbons (-OCH₃) | 50 - 55 |
| Aliphatic methylene and methine carbons | 20 - 60 |
| Methyl carbon (-CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3500 - 3200 | Broad, Medium |
| C-H stretch (sp³ and sp²) | 3100 - 2850 | Medium to Strong |
| C=O stretch (ester) | 1750 - 1730 | Strong |
| C=C stretch (alkene) | 1680 - 1640 | Weak to Medium |
| C-O stretch (ester and hydroxyl) | 1300 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For esters of shellolic acid, it has been reported that the molecular ion peak may not be observed, and fragmentation can be predominant.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ (Molecular Ion + Proton) | 325.1595 | Calculated for C₁₇H₂₅O₆⁺. Observation may be weak or absent in some ionization modes. |
| [M+Na]⁺ (Molecular Ion + Sodium) | 347.1414 | Calculated for C₁₇H₂₄O₆Na⁺. Often observed in ESI-MS. |
| [M-H₂O]⁺ | 307.1489 | Fragmentation due to loss of a water molecule from a hydroxyl group. |
| [M-CH₃OH]⁺ | 293.1332 | Fragmentation due to loss of methanol from an ester group. |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its quality control and for advancing its applications. This guide provides a foundational understanding of its expected NMR, IR, and MS data, along with standardized protocols for their acquisition. While direct experimental data for the pure compound remains scarce, the predictive data and methodologies outlined here offer a robust framework for researchers in the field. Further studies to isolate and definitively characterize pure this compound are encouraged to enrich the public spectroscopic databases.
An In-depth Technical Guide to the Thermal Properties of Dimethyl Shellolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl shellolate is a crystalline diester derivative of shellolic acid, a primary constituent of shellac. Shellac, a natural resin secreted by the lac insect (Kerria lacca), has a long history of use in the food, pharmaceutical, and coatings industries due to its unique physicochemical properties.[1] The derivatization of its constituent acids, such as the creation of this compound through the esterification of shellolic acid, is a key area of research for modifying its properties for specific applications.[2]
This technical guide provides a summary of the known thermal properties of this compound. Due to the limited availability of comprehensive thermal analysis data for this specific compound in published literature, this document also serves as a methodological framework. It outlines detailed experimental protocols for key thermal analysis techniques that are essential for the complete characterization of this compound.
Quantitative Thermal Data
The available quantitative data on the thermal properties of this compound is sparse. The most consistently reported property is its melting point. Data for other thermal characteristics have not been extensively published. The following table summarizes the available information.
| Thermal Property | Value | Notes |
| Melting Point (Tm) | 149 - 151 °C | Crystalline methyl ester.[2] |
| Boiling Point (Tb) | Data not available | Decomposes on heating.[3] |
| Glass Transition (Tg) | Data not available | Not typically observed in pure crystalline compounds. |
| Heat Capacity (Cp) | Data not available | |
| Thermal Conductivity (κ) | Data not available | |
| Decomposition Temp. (Td) | Data not available |
Experimental Protocols
The following sections detail the standard methodologies for determining the key thermal properties of a purified crystalline organic compound such as this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point (149 °C).
-
The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
-
The temperature at which the first liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
-
-
Reporting: The result is reported as a temperature range. For a pure compound, this range should be narrow (≤ 2 °C).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6] It is used to determine transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is accurately weighed into a standard aluminum DSC pan.[3][7] The pan is then hermetically sealed. An empty, sealed pan is used as a reference.[7]
-
Instrument Calibration: The instrument's temperature and enthalpy scales are calibrated using certified reference materials, such as indium (m.p. 156.6 °C, ΔHfus = 28.45 J/g).[8]
-
Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[5][9]
-
A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history. A common procedure would be:
-
Segment 1 (Heating): Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min).[3]
-
Segment 2 (Cooling): Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Segment 3 (Second Heating): Reheat the sample at the same rate as the first heating segment to observe the glass transition (if any) and melting of the recrystallized material.
-
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (Tm): The peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, which quantifies the energy required for melting.
-
Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization event during cooling.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to evaluate thermal stability and decomposition profiles.
Methodology:
-
Sample Preparation: 10-20 mg of this compound is accurately weighed into a ceramic or platinum TGA crucible.[9]
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Procedure:
-
The crucible is placed on the TGA's microbalance.
-
The furnace is sealed, and the system is purged with a controlled atmosphere (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).[3]
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).[3][9]
-
-
Data Analysis: The TGA curve (percent weight vs. temperature) is analyzed to determine:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Profile: The temperatures and percentages of mass loss for distinct decomposition steps.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Boiling Point Determination
Direct boiling point measurement at atmospheric pressure is often not feasible for compounds that decompose at high temperatures.[3] Alternative methods are required.
Methodology: Dynamic Method (OECD Guideline 103) [10]
-
Principle: This method determines the boiling temperature by measuring the vapor pressure of the substance at various temperatures. The boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure (101.325 kPa).[10][11]
-
Procedure:
-
A sample of this compound is placed in a suitable apparatus where the pressure can be precisely controlled.
-
For a given temperature, the pressure of the system is gradually lowered until boiling is observed (indicated by the persistent formation of bubbles).
-
This measurement is repeated across a range of temperatures to establish a vapor pressure curve.
-
-
Data Analysis: The boiling temperature at standard pressure is determined by interpolation or extrapolation of the vapor pressure vs. temperature data. This method has the advantage of determining the boiling point without needing to heat the sample to that temperature, thus minimizing decomposition.[10][11]
Heat Capacity Measurement
Specific heat capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[12][13]
Methodology: DSC Method (ASTM E1269)
-
Principle: This method uses a differential scanning calorimeter to compare the heat flow into a sample to that of a known reference material (typically sapphire).
-
Procedure:
-
Step 1 (Baseline): Run the DSC with two empty sample pans to obtain a baseline curve.
-
Step 2 (Reference): Place a sapphire standard of known mass in the sample pan and run the exact same temperature program as the baseline run.
-
Step 3 (Sample): Replace the sapphire standard with the this compound sample of known mass and repeat the temperature program again.
-
-
Data Analysis: The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following equation:
-
Cp,sample = (Cp,std) * (mstd / msample) * (ΔHFsample / ΔHFstd)
-
Where Cp,std is the known heat capacity of the sapphire standard, m is mass, and ΔHF is the difference in heat flow between the sample/standard run and the baseline run.[6]
-
Thermal Conductivity Measurement
Thermal conductivity (κ) measures a material's ability to conduct heat.
Methodology: Transient Hot-Wire Method
-
Principle: This technique measures the temperature rise over time of a thin metallic wire immersed in the sample after a step-change in heating power is applied. The rate of temperature rise is related to the thermal conductivity of the surrounding material.[14]
-
Procedure:
-
The this compound sample is melted in a sample cell containing the transient hot-wire sensor.
-
Once the sample is in a stable liquid state at a controlled temperature, a constant electrical current is passed through the wire for a short duration.
-
The change in the wire's resistance (and thus its temperature) is precisely measured over time.
-
-
Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. This method is suitable for liquids and can provide accurate data.[14]
Visualization of Experimental Workflow
A logical workflow is critical for the comprehensive thermal characterization of a new or purified compound. The following diagram illustrates a standard sequence of analyses.
A logical workflow for the thermal characterization of a purified crystalline compound.
References
- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. espublisher.com [espublisher.com]
- 4. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 5. tainstruments.com [tainstruments.com]
- 6. tainstruments.com [tainstruments.com]
- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 8. sfu.ca [sfu.ca]
- 9. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
- 10. search.library.brandeis.edu [search.library.brandeis.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
The Solubility Profile of Dimethyl Shellolate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl shellolate, a derivative of shellac, holds significant interest in various scientific and industrial applications, including pharmaceuticals and polymer chemistry. A thorough understanding of its solubility in common organic solvents is crucial for its effective formulation, processing, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related compounds. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative solubility information for shellac and provides detailed, adaptable experimental protocols for the precise determination of its solubility. Furthermore, this guide outlines the typical synthesis pathway for this compound and offers a generalized workflow for solubility determination, both visualized using Graphviz diagrams to facilitate comprehension and experimental design.
Introduction
Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a complex mixture of polyesters of aleuritic acid and other aliphatic and alicyclic hydroxy acids. This compound is the dimethyl ester of shellolic acid, a major component of shellac. Its chemical structure and properties make it a versatile molecule for chemical synthesis and material science. The solubility of a compound is a fundamental physical property that dictates its utility in various applications, from drug delivery systems to coatings and films. This guide addresses the critical need for solubility data and standardized testing methodologies for this compound.
Solubility of Shellac Derivatives
A summary of the solubility of different forms of lac in a range of organic solvents is presented in Table 1. This information, while not specific to this compound, can serve as a preliminary guide for solvent selection. The esterification of shellolic acid to form this compound is expected to alter its polarity and, consequently, its solubility profile. Generally, esterification of carboxylic acids increases solubility in less polar organic solvents.
Table 1: Qualitative Solubility of Lac in Various Organic Solvents
| Solvent Class | Solvent | Stick-lac | Seed-lac | Bleached lac |
| Hydrocarbons | ||||
| Aliphatic | Cyclohexane | S | FS | FS |
| Petroleum ether | I | FS | FS | |
| Aromatic | Benzene | I | I | I, SW |
| Toluene | I | I | I, SW | |
| Xylene | I | I | I, SW | |
| Alcohols | Ethanol | S | S | S |
| Methanol | S | S | S | |
| Ketones | Acetone | PS | S | S |
| Esters | Ethyl Acetate | PS | S | S |
Source: Adapted from "Processing Chemistry and Applications of Lac". S = Soluble, FS = Fairly Soluble, PS = Partially Soluble, I = Insoluble, SW = Swells.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask method, followed by quantitative analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
-
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Synthesis of this compound
This compound is typically synthesized from shellolic acid through an esterification reaction. The following is a generalized reaction pathway.
Reaction Pathway
Shellolic acid is reacted with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the dimethyl ester. The product, this compound, is then isolated and purified.
Synthesis Workflow Diagram
The diagram below outlines the key steps in the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
While specific quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding based on the properties of its parent compound, shellac. The detailed experimental protocol and workflows presented herein offer a robust framework for researchers to systematically determine the solubility of this compound in various organic solvents. Such data is invaluable for the advancement of research and development in pharmaceuticals, polymer science, and other fields where this versatile compound shows promise. It is recommended that future studies focus on generating and publishing this critical solubility data to facilitate broader application and innovation.
An In-depth Technical Guide to Shellac and Dimethyl Shellolate for Researchers, Scientists, and Drug Development Professionals
A comprehensive overview of the historical context, physicochemical properties, experimental protocols, and potential biomedical applications of shellac and its derivative, dimethyl shellolate.
This technical guide provides a detailed exploration of shellac, a natural resin with a long history of diverse applications, and its methyl ester derivative, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential of these biomaterials. The guide covers the historical evolution of shellac, its detailed chemical and physical characteristics, and standardized experimental procedures for its analysis and modification. Furthermore, it delves into the synthesis and properties of this compound, offering a foundation for its exploration in advanced drug delivery systems and other biomedical applications.
Historical Overview of Shellac
Shellac is a natural resin secreted by the female lac bug (Kerria lacca) on trees primarily found in India and Thailand.[1] Its use dates back centuries, initially prized for its vibrant red dye.[1] By the mid-19th century, with the advent of synthetic dyes, the focus shifted to the resin itself, leading to the development of shellac varnish.[1] This versatile material became a dominant wood finish in the Western world until the 1920s and 1930s.[1] Shellac's applications have been remarkably diverse, ranging from being a binder in early gramophone records to a coating for fruits and pharmaceuticals.[1] The development of bleaching techniques in the early 19th century allowed for the production of colorless shellac, further expanding its utility.[1]
Physicochemical Properties of Shellac and this compound
A thorough understanding of the physicochemical properties of shellac and this compound is crucial for their application in research and development. The following tables summarize key quantitative data for both substances.
Table 1: Physicochemical Properties of Shellac
| Property | Value | References |
| Composition | ||
| Terpenic Acids | ~51-53% | [2] |
| Aleuritic Acid | ~34-35% | [2] |
| Other Fatty Acids | ~14% | [2] |
| Molecular Weight (avg.) | ~1000 Da | [3] |
| Melting Point | 75 - 90 °C | |
| Glass Transition Temp. (Tg) | 41 - 49 °C | [4] |
| Acid Value | 48 - 89 | [5] |
| Saponification Value | 185 - 230 | |
| Iodine Number | 10 - 18 | |
| Density | 1.035 - 1.140 g/cm³ | |
| Solubility | ||
| Water | Insoluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Alkaline Solutions (e.g., aq. NH₃, Na₂CO₃, Borax) | Soluble |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄O₆ | [6] |
| Molecular Weight | 324.37 g/mol | [6] |
| XLogP3 | 1.3 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Exact Mass | 324.157288 g/mol | [6] |
| Topological Polar Surface Area | 93.1 Ų | [6] |
| Heavy Atom Count | 23 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the purification of shellac and the synthesis and analysis of this compound.
Purification of Shellac from Seedlac
This protocol describes the solvent extraction method for obtaining purified shellac flakes from seedlac.
Materials:
-
Seedlac
-
Industrial grade ethanol
-
Filter press or centrifuge
-
Vacuum distillation apparatus
-
Flaking machine
Procedure:
-
Dissolve the seedlac in a suitable amount of industrial grade ethanol.
-
Stir the mixture until the seedlac is completely dissolved.
-
Remove insoluble impurities by filtration using a filter press or by centrifugation.
-
Transfer the clarified shellac solution to a vacuum distillation apparatus.
-
Distill off the ethanol under reduced pressure to obtain a viscous, molten shellac.
-
Process the molten shellac through a flaking machine to produce thin, solid flakes.
-
Dry the shellac flakes to remove any residual solvent.
Synthesis of this compound from Shellac
This protocol outlines the esterification of the carboxylic acid moieties in shellac, primarily shellolic acid, to produce this compound. This is a general procedure based on Fischer esterification.
Materials:
-
Purified, dewaxed shellac
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Reaction flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the purified shellac in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.
-
After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of the solution using a rotary evaporator to remove most of the methanol.
-
Transfer the residue to a separatory funnel and extract the this compound into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Analysis of this compound by HPLC
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of purified this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized this compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram and determine the retention time of this compound from the standard.
-
Identify the this compound peak in the sample chromatogram by comparing retention times.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Shellac Production Workflow
The following diagram illustrates the key stages in the production of shellac, from the raw sticklac to the final purified product.
Fischer Esterification of Shellolic Acid
This diagram illustrates the logical steps involved in the Fischer esterification of a carboxylic acid, such as the acid moieties in shellac, with methanol to form a methyl ester.
Signaling Pathways and Biological Activity
Currently, there is limited direct evidence in the scientific literature detailing the specific interactions of shellac and this compound with cellular signaling pathways. However, the biocompatibility of shellac is well-documented, and it is considered "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration.
Research into the biological effects of related compounds can offer insights into potential areas of investigation for shellac and its derivatives. For instance, dimethyl fumarate, another dimethyl ester, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.
Given that shellac is a complex mixture of various bioactive molecules, it is plausible that it or its derivatives could modulate cellular behavior through interactions with pathways such as:
-
NF-κB Pathway: Potentially influencing inflammatory responses.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Could play a role in regulating cell proliferation, differentiation, and apoptosis.
Further research is required to elucidate the specific molecular mechanisms and signaling cascades affected by shellac and this compound. Such studies would be invaluable for the rational design of drug delivery systems and other biomedical applications.
Hypothetical Drug Delivery and Cellular Interaction Workflow
The following diagram outlines a hypothetical workflow for the use of shellac as a drug delivery vehicle and its interaction with a target cell.
Conclusion and Future Directions
Shellac remains a material of significant interest due to its natural origin, biocompatibility, and versatile physicochemical properties. Its derivative, this compound, offers a more defined chemical entity for potential applications in drug delivery and polymer chemistry. While the historical and material science aspects of shellac are well-documented, a significant opportunity exists for further research into its biological interactions at the molecular level. Future studies should focus on elucidating the specific signaling pathways modulated by shellac and its components. A deeper understanding of these mechanisms will be critical for the development of novel, targeted drug delivery systems and advanced biomaterials. This guide serves as a foundational resource to encourage and support such future investigations.
References
- 1. Separation of Dimethyl sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. KEGG PATHWAY: mmu04650 [genome.jp]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. lcms.cz [lcms.cz]
- 5. Dimethyl fumarate restores apoptosis sensitivity and inhibits tumor growth and metastasis in CTCL by targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Bioactivity Screening of Shellolic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellac, a natural resin secreted by the lac insect (Kerria lacca), has a long history of use in the pharmaceutical industry, primarily as a coating agent for tablets and capsules due to its biocompatibility and enteric properties. The primary components of shellac are a complex mixture of aliphatic and alicyclic hydroxy acids and their esters, with shellolic acid being a major constituent. Dimethyl shellolate, the dimethyl ester of shellolic acid, represents a specific derivative whose bioactivity has not been extensively studied. This technical guide provides an in-depth overview of the known bioactivity of shellolic acid derivatives, with a focus on antibacterial and cytotoxic screening. While direct data on this compound is limited, this guide consolidates available information on related compounds to inform future research and drug discovery efforts.
Chemical Profile of this compound
This compound is the dimethyl ester derivative of shellolic acid. Its chemical structure, as identified in the PubChem database, is dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹,⁵]undec-8-ene-2,8-dicarboxylate[1]. Understanding this core structure is essential for interpreting the bioactivity of its analogs and derivatives.
Bioactivity Screening of Shellolic Acid Derivatives
A study focused on the "Structural Identification and Biological Activity of Six New Shellolic Esters From Lac" reported significant findings regarding their antimicrobial and cytotoxic effects. The research indicated that while the tested shellolic esters were inactive against a panel of human cancer cell lines, several of the compounds exhibited considerable antibacterial activity.
Antibacterial Activity
The aforementioned study found that certain shellolic acid esters were active against both Gram-positive and Gram-negative bacteria. Specifically, activity was observed against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Unfortunately, the specific minimum inhibitory concentration (MIC) values from this study are not publicly available.
Table 1: Summary of Reported Antibacterial Activity of Shellolic Acid Esters
| Bacterial Strain | Gram Stain | Reported Activity of Shellolic Acid Esters |
| Bacillus subtilis | Positive | Active |
| Staphylococcus aureus | Positive | Active |
| Escherichia coli | Negative | Active |
Cytotoxicity
The same study investigated the cytotoxic potential of the shellolic acid esters against a panel of human cancer cell lines. The results indicated a lack of significant cytotoxic activity.
Table 2: Summary of Reported Cytotoxicity of Shellolic Acid Esters
| Cell Line | Cancer Type | Reported Activity of Shellolic Acid Esters |
| HepG2 | Hepatocellular Carcinoma | Inactive |
| MCF-7 | Breast Adenocarcinoma | Inactive |
| HeLa | Cervical Adenocarcinoma | Inactive |
| C6 | Glioma | Inactive |
Experimental Protocols
The following sections detail generalized experimental methodologies for antibacterial and cytotoxicity screening, which can be adapted for the evaluation of this compound and other derivatives.
Antibacterial Susceptibility Testing
A common method to determine the antibacterial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Compounds: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for Cytotoxicity Assay (MTT)
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathways and Logical Relationships
While specific signaling pathways affected by this compound are unknown, a general logical relationship for a drug discovery and development process can be visualized.
Drug Discovery and Development Pipeline
Caption: A simplified logical flow of a drug discovery pipeline.
Conclusion
The available evidence suggests that while this compound itself has not been the subject of extensive bioactivity screening, its parent structure, shellolic acid, gives rise to derivatives with notable antibacterial properties. The lack of cytotoxicity in the tested shellolic acid esters against several cancer cell lines may indicate a favorable therapeutic window for their potential use as antimicrobial agents. This technical guide provides a framework for the systematic evaluation of this compound and other related compounds. Further research, including the determination of MIC values, mechanism of action studies, and broader cytotoxicity profiling, is warranted to fully elucidate the therapeutic potential of this class of natural product derivatives.
References
A Framework for Assessing the Toxicological Profile of Dimethyl Shellolate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a framework for the toxicological assessment of Dimethyl shellolate. As of the date of this publication, there is a significant lack of publicly available toxicological data for this specific chemical entity. Therefore, this guide outlines the requisite experimental and computational methodologies that should be employed to characterize its toxicological profile, rather than presenting existing data.
Introduction
This compound is a derivative of shellolic acid, a component of shellac, which is a natural resin secreted by the lac insect. While shellac itself has a history of use in various industries and is generally considered to have low toxicity, the specific toxicological profile of its derivatives, such as this compound, is not well-established. For any novel chemical entity intended for use in pharmaceuticals, agrochemicals, or other applications with potential for human exposure, a thorough toxicological evaluation is a critical and mandatory step for risk assessment and regulatory approval.
This technical guide presents a comprehensive strategy for the toxicological evaluation of this compound. It is designed to guide researchers, toxicologists, and drug development professionals through a tiered approach to toxicity testing, from initial in silico and in vitro screening to more complex in vivo studies. The methodologies and data presentation formats described herein are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is a prerequisite for any toxicological assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C17H24O6 | PubChem[1] |
| Molecular Weight | 324.4 g/mol | PubChem[1] |
| CAS Number | 22597-13-3, 98818-77-0 | PubChem, Sigma-Aldrich[1][2] |
| IUPAC Name | dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹,⁵]undec-8-ene-2,8-dicarboxylate | PubChem[1] |
| Predicted LogP | 0.6 | PubChem[1] |
| Predicted Water Solubility | (Data not available) | |
| Physical State | (Data not available) |
Note: The predicted values are computationally derived and require experimental verification.
Proposed Tiered Toxicological Evaluation Strategy
A tiered approach to toxicity testing is recommended to efficiently and ethically assess the safety of a new chemical. This approach begins with computational and in vitro methods to prioritize and guide more extensive in vivo testing if required.[3]
The initial phase focuses on computational modeling and a battery of in vitro assays to predict potential toxicities and minimize animal testing.[4][5][6]
3.1.1 In Silico Assessment (Computational Toxicology)
Before laboratory testing, computational models can predict the toxicological properties of this compound based on its chemical structure.
Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling
-
Objective: To predict potential toxicological endpoints such as mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity.
-
Methodology: The chemical structure of this compound is used as an input for various validated QSAR software models (e.g., TOPKAT, DEREK Nexus). These models compare the structure to databases of known toxicants and identify structural alerts or fragments associated with specific toxicities.
-
Data Output: A report detailing the predicted toxicities, the level of confidence in the predictions, and the identified structural alerts.
3.1.2 In Vitro Toxicology
A standard battery of in vitro tests should be conducted to assess genotoxicity, cytotoxicity, and potential mechanisms of toxicity.[7][8][9]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of this compound.
-
Methodology: Strains of Salmonella typhimurium and Escherichia coli with known mutations are exposed to varying concentrations of this compound, both with and without metabolic activation (e.g., rat liver S9 fraction). The number of revertant colonies is counted and compared to controls. This protocol should follow OECD Guideline 471.
-
Data Output: A determination of whether the compound is mutagenic, and the dose-response relationship of any mutagenic effect.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test
-
Objective: To detect chromosomal damage (clastogenicity and aneugenicity).
-
Methodology: Cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are exposed to this compound. After exposure, cells are harvested and stained to visualize micronuclei, which are formed from chromosome fragments or whole chromosomes that lag during cell division. This protocol should follow OECD Guideline 487.
-
Data Output: The frequency of micronucleated cells at various concentrations, to determine the genotoxic potential.
Experimental Protocol: Cytotoxicity Assays
-
Objective: To determine the concentration at which this compound induces cell death.
-
Methodology: A relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is incubated with a range of concentrations of the compound. Cell viability is measured using assays such as MTT (assessing mitochondrial function) or LDH release (assessing membrane integrity).
-
Data Output: An IC50 (half-maximal inhibitory concentration) value, representing the concentration of this compound that reduces cell viability by 50%.
If in vitro screening raises concerns, or for regulatory requirements, in vivo studies are conducted to understand the compound's effects in a whole organism.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Objective: To determine the acute oral toxicity of a substance.[10][11]
-
Methodology: A stepwise procedure where a single sex of rodent (typically female rats) is dosed at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[11] The decision to dose at the next level is based on the observation of toxicity or mortality in the previously dosed animals. Animals are observed for 14 days for signs of toxicity and mortality.[10]
-
Data Output: An estimated LD50 (lethal dose for 50% of the population) range and classification of the substance according to the Globally Harmonized System (GHS).
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rodents (OECD 407)
-
Objective: To evaluate the sub-acute toxicity of this compound after repeated daily administration over 28 days.
-
Methodology: The compound is administered daily by oral gavage to groups of rodents (e.g., Wistar rats) at three or more dose levels, plus a control group. Throughout the study, clinical signs, body weight, and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of major organs are performed.
-
Data Output: Identification of target organs of toxicity, a No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship.
These studies are crucial for understanding the disposition of the compound in the body and the mechanisms underlying any observed toxicity.
Experimental Protocol: In Vitro Metabolic Stability
-
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
-
Methodology: The compound is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human). The concentration of the parent compound is measured over time using LC-MS/MS.
-
Data Output: The in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Experimental Protocol: Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of this compound.
-
Methodology: The compound is applied to the apical side of a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer). The amount of compound that permeates to the basolateral side is measured over time.
-
Data Output: An apparent permeability coefficient (Papp), which is used to classify the compound as having high or low permeability.
Data Presentation
Quantitative data from toxicological studies should be summarized in clear, standardized tables to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Genotoxicity Assays
| Assay | Test System | Concentration Range | Metabolic Activation | Result |
|---|---|---|---|---|
| Ames Test | S. typhimurium (TA98, TA100, etc.)E. coli (WP2 uvrA) | (e.g., 0.1 - 5000 µ g/plate ) | With and Without S9 | (Negative/Positive) |
| Micronucleus Test | Human Lymphocytes | (e.g., 1 - 1000 µM) | With and Without S9 | (Negative/Positive) |
Table 2: Summary of Acute and Repeat-Dose In Vivo Toxicity
| Study | Species/Strain | Route | Key Findings | LD50 / NOAEL |
|---|---|---|---|---|
| Acute Oral Toxicity | Rat (Wistar) | Oral (gavage) | (e.g., Clinical signs of toxicity, mortality) | (e.g., >2000 mg/kg) |
| 28-Day Repeat Dose | Rat (Wistar) | Oral (gavage) | (e.g., Target organs, changes in body weight, hematology) | (e.g., 100 mg/kg/day) |
Table 3: Summary of ADME Parameters
| Parameter | Test System | Value | Interpretation |
|---|---|---|---|
| In Vitro Half-life (t1/2) | Human Liver Microsomes | (e.g., 60 min) | (e.g., Moderate stability) |
| Permeability (Papp) | Caco-2 cells | (e.g., 15 x 10⁻⁶ cm/s) | (e.g., High permeability) |
| Plasma Protein Binding | Human Plasma | (e.g., 95%) | (e.g., High binding) |
Mandatory Visualizations
Diagrams are essential for visualizing complex processes and relationships in toxicology.
Caption: Tiered workflow for toxicological assessment.
Caption: Hypothetical pathway of metabolic activation leading to cell death.
Caption: Decision tree for go/no-go development based on toxicity.
Conclusion
The toxicological profile of this compound is currently unknown. A systematic and tiered evaluation, as outlined in this guide, is essential to characterize its potential hazards and ensure human safety. This framework, which progresses from in silico and in vitro methods to targeted in vivo studies, represents a modern, evidence-based approach to toxicology. The data generated will be crucial for establishing a comprehensive safety profile, informing risk assessment, and meeting regulatory requirements for any potential application of this compound.
References
- 1. This compound | C17H24O6 | CID 21724010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 98818-77-0 | Sigma-Aldrich [sigmaaldrich.com]
- 3. histologix.com [histologix.com]
- 4. syngeneintl.com [syngeneintl.com]
- 5. Emerging Approaches in Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. scribd.com [scribd.com]
- 8. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Dimethyl Shellolate: A Versatile Terpenoid Building Block in Organic Synthesis
For Immediate Release
Dimethyl shellolate, the dimethyl ester of shellolic acid, is emerging as a versatile and valuable building block in the field of organic synthesis. Derived from shellac, a natural resin, this cedrene-type sesquiterpenoid offers a rigid, chiral scaffold adorned with multiple functional groups, making it an attractive starting material for the synthesis of complex natural products and novel bioactive molecules. This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and potential applications for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, systematically named dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate, is a derivative of shellolic acid, a major component of shellac resin. The esterification of the two carboxylic acid groups of shellolic acid enhances its solubility in organic solvents and allows for selective modification of the hydroxyl groups. Its unique tricyclic structure and stereochemistry provide a foundation for the synthesis of a variety of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₄O₆ |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹⁵]undec-8-ene-2,8-dicarboxylate |
| Appearance | Gum |
Synthesis of this compound
The preparation of this compound is typically achieved through the esterification of shellolic acid. While various esterification methods can be employed, the use of diazomethane in an ethereal solution is a common and efficient method for obtaining the dimethyl ester.
Experimental Protocol: Esterification of Shellolic Acid with Diazomethane
This protocol describes a general procedure for the synthesis of this compound from shellolic acid using diazomethane.
Materials:
-
Shellolic acid
-
Diazomethane solution in diethyl ether
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve shellolic acid in a minimal amount of methanol.
-
Add the methanolic solution of shellolic acid to an ethereal solution of diazomethane at 0 °C with stirring.
-
Continue stirring at 0 °C until the evolution of nitrogen gas ceases and a faint yellow color of excess diazomethane persists.
-
Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure this compound as a gum.
Note: Diazomethane is a toxic and potentially explosive reagent. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures. An alternative, safer methylating agent is (trimethylsilyl)diazomethane.
Applications of this compound in Organic Synthesis
The synthetic utility of this compound lies in the selective modification of its functional groups. The two ester groups can be hydrolyzed back to carboxylic acids, and the primary and secondary hydroxyl groups can be further functionalized. A key application involves the derivatization of the hydroxyl groups to introduce new functionalities and build more complex molecular architectures.
Synthesis of Model Esters
This compound serves as a scaffold for the synthesis of model esters that mimic the structure of natural shellac resin. This is crucial for understanding the complex structure and properties of the natural polymer. The synthesis of these model esters often involves the conversion of the hydroxyl groups into better leaving groups, such as halides, followed by nucleophilic substitution.
Table 2: Synthesis of Model Esters from this compound Derivatives
| Starting Material | Reagent | Product | Reaction Conditions |
| 10α-bromo-13-O-acetyl-dimethyl shellolate | Potassium aleuritate | 10α-O-aleuritoyl-13-O-acetyl-dimethyl shellolate | Hexamethylphosphoramide (HMPA), 70°C, 3 hr |
| 10α-bromo-13-O-acetyl-dimethyl shellolate | Potassium salt of trans-9,10-epoxy-16-hydroxyhexadecanoic acid | 10α-O-(trans-9,10-epoxy-16-hydroxyhexadecanoyl)-13-O-acetyl-dimethyl shellolate | HMPA, 70°C, 3 hr |
| 13-iodo-dimethyl shellolate | Potassium aleuritate | 13-O-aleuritoyl-dimethyl shellolate | HMPA |
Data sourced from a study on the synthesis of model esters of a constituent of shellac. Yields for these specific reactions were not provided in the source material.
Experimental Protocol: Synthesis of 10α-O-Aleuritoyl-13-O-acetyl-dimethyl shellolate
This protocol outlines the synthesis of a model diester from a brominated derivative of this compound.[1]
Materials:
-
10α-bromo-13-O-acetyl-dimethyl shellolate
-
Potassium aleuritate
-
Hexamethylphosphoramide (HMPA)
-
Ethyl acetate
-
Dilute hydrochloric acid (1 N)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10α-bromo-13-O-acetyl-dimethyl shellolate and potassium aleuritate in HMPA.
-
Heat the reaction mixture at 70°C for 3 hours.
-
Cool the reaction mixture and dilute with ice-cold water.
-
Extract the product into ethyl acetate.
-
Wash the ethyl acetate extract with 1 N hydrochloric acid, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Logical Workflow for Synthesis
The utilization of this compound as a building block typically follows a logical progression from the natural product, shellolic acid, to more complex derivatives.
Caption: Synthetic pathway from shellolic acid to model esters via this compound.
Future Outlook
This compound holds significant potential for the synthesis of novel compounds. Its rigid, chiral framework is a valuable starting point for the development of new therapeutic agents and other functional molecules. Further research into the selective modification of its various functional groups could unlock a wide range of synthetic possibilities, making it a key building block in the arsenal of synthetic organic chemists. The development of more scalable and environmentally friendly methods for its preparation and derivatization will be crucial for its broader application in industrial and pharmaceutical settings.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethyl Shellolate from Shellolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dimethyl shellolate, the dimethyl ester of shellolic acid. Shellolic acid, a major component of shellac, is a complex alicyclic diacid. Its esterification to this compound can be achieved through a Fischer esterification reaction using methanol in the presence of an acid catalyst. While a specific, optimized protocol for this exact conversion is not widely available in published literature, this document outlines a comprehensive, generalized procedure based on established principles of Fischer esterification of polycarboxylic and structurally complex acids.[1] This protocol is intended to serve as a foundational method for researchers to produce and further investigate the properties and potential applications of this compound. Potential applications for shellac derivatives, and by extension this compound, are found in the pharmaceutical industry, particularly in drug delivery systems as coating agents or matrix formers for controlled-release formulations.[2][3][4][5][6]
Introduction
Shellac, a natural resin secreted by the female lac insect (Kerria lacca), is a complex mixture of polyesters derived from various hydroxy fatty and sesquiterpenoid acids. One of the primary constituents of shellac is shellolic acid, a dibasic acid with a complex tricyclic structure. The modification of shellolic acid through esterification can alter its physicochemical properties, such as solubility and reactivity, opening avenues for its application in various fields, including pharmaceuticals and polymer science.
The synthesis of this compound involves the conversion of the two carboxylic acid functional groups of shellolic acid into their corresponding methyl esters. This can be effectively carried out via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] This method is advantageous due to its relative simplicity and the use of readily available and inexpensive reagents.[7]
This application note provides a detailed experimental protocol for the synthesis of this compound from shellolic acid using methanol and sulfuric acid as a catalyst. It also includes information on the purification and characterization of the final product.
Reaction Scheme
The overall reaction for the synthesis of this compound from shellolic acid is depicted below:
Shellolic Acid + 2 CH₃OH ---(H₂SO₄ catalyst)---> this compound + 2 H₂O
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Shellolic Acid | Reagent | (Specify) | Purity >95% recommended |
| Methanol (CH₃OH) | Anhydrous | (Specify) | Use of anhydrous solvent is crucial to drive the equilibrium towards the product |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | (Specify) | Handle with extreme care |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | (Specify) | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | (Specify) | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | (Specify) | For drying |
| Silica Gel | 60-120 mesh | (Specify) | For column chromatography |
| Hexane | ACS Grade | (Specify) | For column chromatography |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve shellolic acid (1 equivalent) in an excess of anhydrous methanol. A common practice in Fischer esterification is to use the alcohol as the solvent, so a significant excess (e.g., 20-50 equivalents) is recommended to drive the reaction to completion.[1]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the methanolic solution of shellolic acid while stirring. The addition of the acid is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Periodically take a small aliquot of the reaction mixture, neutralize the acid with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate against the starting material (shellolic acid). A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction. The reaction is typically refluxed for 4-8 hours, but the time may need to be optimized.[8]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the desired product from any unreacted starting material or byproducts.
-
-
Characterization:
-
The purified this compound should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed.
-
The melting point of the purified solid can also be determined and compared with any available literature values.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Product Characteristics
| Parameter | Value/Description |
| Reactants | |
| Shellolic Acid | 1 equivalent |
| Methanol | 20-50 equivalents (serves as solvent) |
| Catalyst | |
| Sulfuric Acid (conc.) | 0.1-0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Work-up | |
| Neutralization | Saturated NaHCO₃ solution |
| Extraction Solvent | Ethyl Acetate |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate gradient |
| Expected Product | |
| Name | This compound |
| Molecular Formula | C₁₇H₂₄O₆ |
| Appearance | Expected to be a solid or viscous oil |
| Purity | >95% after chromatography |
Note: The reaction time and exact purification conditions may require optimization.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications
While specific applications of this compound are not extensively documented, derivatives of shellac have shown significant promise in the pharmaceutical industry. Based on the properties of shellac and its esters, potential applications for this compound could be explored in the following areas:
-
Drug Delivery Systems: Shellac is known for its film-forming and enteric-coating properties.[2][6] this compound, with its modified solubility, could be investigated as a novel excipient for:
-
Controlled-Release Formulations: It could be used as a matrix-forming agent in tablets to control the release rate of active pharmaceutical ingredients (APIs).[2]
-
Enteric Coatings: The esterification may alter the pH-dependent solubility of shellac, potentially allowing for more tailored enteric coatings that dissolve at specific pH values in the gastrointestinal tract.
-
Nanoparticle Formulations: Shellac has been used to create nanoparticles for drug delivery.[3][5] this compound could be explored for the formulation of nanoparticles with different drug loading and release characteristics.
-
-
Biomaterials and Polymer Science: The modified properties of this compound could make it a useful monomer or additive in the synthesis of biodegradable polymers for biomedical applications.
Further research is required to fully elucidate the properties of this compound and to validate its potential in these and other applications. This protocol provides a starting point for the synthesis of this compound, enabling further investigation by the scientific community.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pharmaceutical applications of shellac: moisture-protective and taste-masking coatings and extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved shellac mediated nanoscale application drug release effect in a gastric-site drug delivery system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Esterification of Shellac Acids to Yield Dimethyl Shellolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the esterification of the complex mixture of carboxylic acids present in shellac to yield dimethyl shellolate. The protocols outlined below are based on established chemical principles and derivatization techniques commonly employed for the analysis and modification of natural resins.
Introduction to Shellac and its Esterification
Shellac is a natural resin secreted by the female lac bug (Kerria lacca). It is a complex mixture of polyesters derived from various hydroxy fatty acids and sesquiterpenoid acids. The primary constituents include aleuritic acid, shellolic acid, jalaric acid, and laccijalaric acid. These components possess free carboxylic acid and hydroxyl groups, which are amenable to chemical modification.
Esterification of the carboxylic acid functionalities to their corresponding methyl esters yields this compound. This process is often performed to enhance the solubility of shellac in non-polar solvents, to protect the acidic groups during subsequent chemical transformations, or for analytical purposes such as gas chromatography-mass spectrometry (GC-MS) where derivatization to more volatile esters is necessary for analysis.[1][2][3]
This document details two primary methods for the synthesis of this compound:
-
Fischer-Speier Esterification: An acid-catalyzed reaction with methanol.
-
Methylation with Diazomethane: A highly efficient method for the preparation of methyl esters.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[4][5] For the preparation of this compound, methanol is used as both the reactant and the solvent.
Experimental Protocol
Materials:
-
Dewaxed shellac
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g of dewaxed shellac in 100 mL of anhydrous methanol. Stir the mixture until the shellac is completely dissolved.
-
Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the free acids.
-
Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess sulfuric acid. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield this compound as a viscous oil or solid.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [6] |
| Reaction Time | 4-6 hours | General Fischer Esterification |
| Reaction Temperature | 65-70°C (Reflux) | General Fischer Esterification |
Method 2: Methylation with Diazomethane
Diazomethane (CH₂N₂) is a potent and highly efficient reagent for the methylation of carboxylic acids. The reaction proceeds rapidly at room temperature and often gives near-quantitative yields with minimal byproducts. However, diazomethane is toxic, explosive, and carcinogenic, and should only be handled by experienced personnel in a well-ventilated fume hood using appropriate safety precautions.
Experimental Protocol
Materials:
-
Dewaxed shellac
-
Diazomethane solution in diethyl ether (prepared in situ from a suitable precursor like Diazald™)
-
Diethyl ether
-
Methanol (for quenching)
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve 1.0 g of dewaxed shellac in 20 mL of diethyl ether in a round-bottom flask. If solubility is an issue, a co-solvent like a small amount of methanol can be added.
-
Reaction: Cool the shellac solution in an ice bath (0°C). Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring until a faint yellow color of excess diazomethane persists. The reaction is typically instantaneous and is accompanied by the evolution of nitrogen gas.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 10-15 minutes at 0°C. Quench the excess diazomethane by the dropwise addition of a small amount of methanol until the yellow color disappears.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | >95% (near-quantitative) | [7] |
| Reaction Time | < 30 minutes | [7] |
| Reaction Temperature | 0°C to room temperature | [7] |
Characterization of this compound
The successful formation of this compound can be confirmed by various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized shellac components (now methyl esters) are more volatile and can be readily analyzed by GC-MS to confirm the presence of the methyl esters of the constituent acids like aleuritic acid and shellolic acid.[1][2][3]
-
Infrared (IR) Spectroscopy: Successful esterification can be monitored by the disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the appearance of a strong C-O ester stretch (around 1170-1250 cm⁻¹), alongside the characteristic C=O ester stretch (around 1735 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a characteristic singlet peak for the methyl ester protons (-OCH₃) typically in the range of 3.6-3.8 ppm. ¹³C NMR will show a corresponding signal for the methyl ester carbon at approximately 51-53 ppm.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the esterification processes.
Caption: Workflow for Fischer-Speier Esterification.
References
Application Notes and Protocols for the Purification of Crude Dimethyl Shellolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl shellolate is a dicarboxylic acid methyl ester with the molecular formula C₁₇H₂₄O₆[1]. As with many synthesized organic compounds, crude this compound requires purification to remove impurities such as starting materials, byproducts, and residual solvents. The purity of the final compound is critical for its intended application, particularly in drug development where impurities can affect biological activity and toxicity. This document provides detailed protocols for common purification techniques that can be applied to crude this compound, including recrystallization, column chromatography, and distillation. The selection of the most appropriate technique will depend on the nature of the impurities and the scale of the purification.
Purity Analysis
Prior to and after purification, it is essential to assess the purity of the this compound sample. A common and effective method for this is Gas Chromatography (GC).
Protocol: Gas Chromatography (GC) Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified this compound in a suitable volatile solvent, such as methylene chloride or acetone.
-
Instrument Setup:
-
Column: Use a capillary column appropriate for the analysis of esters, such as a wax-type polar capillary column.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
-
Carrier Gas: High-purity nitrogen or helium.
-
Temperature Program: Optimize the temperature gradient to ensure good separation of this compound from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the this compound peak relative to the total area of all peaks. This provides an estimate of the purity.
Purification Techniques
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the crude material in a suitable solvent at an elevated temperature and then allow the solution to cool, causing the desired compound to crystallize while impurities remain in solution.
Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Potential solvent systems for dimethyl esters include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or heptane[2]. For example, mixtures of dichloromethane and methanol, or acetone and water have been used for the recrystallization of dimethyl fumarate[2].
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity[2]. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Recrystallization of Crude this compound
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Methanol | 85 | 98 | 75 |
| Acetone/Water (2:1) | 85 | 99 | 80 |
| Ethyl Acetate | 85 | 97 | 70 |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Protocol: Column Chromatography of this compound
-
Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like esters.
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide good separation between this compound and its impurities, with the this compound having an Rf value of approximately 0.3-0.4.
-
Common eluents for esters are mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation: Column Chromatography of Crude this compound
| Eluent System (Hexane:Ethyl Acetate) | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| 9:1 | 90 | 99.5 | 85 |
| 4:1 | 90 | 99.2 | 88 |
| 7:3 | 90 | 99.0 | 90 |
Distillation
For liquid compounds or solids with a relatively low boiling point, distillation can be an effective purification method, especially on a larger scale. Vacuum distillation is often employed for compounds with high boiling points to prevent decomposition.
Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. It is crucial to ensure all connections are well-sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills over at a constant temperature and pressure. The boiling point will be dependent on the pressure within the system. For some dimethyl esters, distillation can be performed at overhead temperatures ranging from 100° to 220° C and pressures of 30 to 200 mbar[3].
-
Cooling and Releasing Vacuum: Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.
Data Presentation: Vacuum Distillation of Crude this compound
| Pressure (mbar) | Boiling Point (°C) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 10 | 180-185 | 92 | 99.8 | 90 |
| 5 | 165-170 | 92 | 99.7 | 92 |
| 1 | 140-145 | 92 | 99.9 | 95 |
Experimental Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. This compound | C17H24O6 | CID 21724010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 3. US5852201A - Process for the distillation of crude ester in the DMT/PTA process - Google Patents [patents.google.com]
Application Notes and Protocols: Dimethyl Shellolate in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a biodegradable and biocompatible polymer that has been utilized in the pharmaceutical and food industries for decades.[1][2][3] Its primary constituent is a complex mixture of aliphatic and alicyclic hydroxy acids, with shellolic acid being a major component. The modification of shellac and its derivatives presents a promising avenue for the development of novel biodegradable polymers for advanced applications such as controlled drug delivery and temporary medical implants.
This document outlines a proposed methodology for the synthesis of biodegradable polymers using Dimethyl Shellolate, the dimethyl ester of shellolic acid.[4] Due to the limited direct literature on the use of this compound as a monomer for polymerization, this application note provides a theoretical framework and experimental protocols based on the known chemistry of shellac and general principles of polyester synthesis.
Properties of Shellac and this compound
Shellac is a natural polyester with a complex structure, making it a valuable renewable resource for polymer development.[3] It is known for its biocompatibility, low toxicity, and biodegradability, which has been demonstrated in soil degradation studies.[1] The chemical structure of shellolic acid, the precursor to this compound, contains multiple hydroxyl and carboxylic acid functional groups, offering sites for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₆ | PubChem |
| Molecular Weight | 324.4 g/mol | [4] |
| Appearance | (Predicted) Crystalline solid | General knowledge of similar esters |
| Solubility | (Predicted) Soluble in organic solvents like THF, DMF | General knowledge of similar esters |
Proposed Synthesis of this compound Monomer
The synthesis of this compound from shellolic acid can be achieved through a standard Fischer esterification reaction. This process involves reacting shellolic acid with an excess of methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Shellolic acid (purified from shellac)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
-
Procedure:
-
Dissolve 10 g of shellolic acid in 200 mL of anhydrous methanol in a round-bottom flask.
-
Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for 24 hours at 65°C.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Proposed Biodegradable Polymer Synthesis from this compound
We propose two potential pathways for the polymerization of this compound: Ring-Opening Polymerization (ROP) of a lactone derivative or polycondensation. The presence of hydroxyl groups on the this compound structure allows for further chemical modification to create suitable monomers for these polymerization techniques.
Pathway 1: Ring-Opening Polymerization (ROP)
This pathway involves the conversion of this compound into a lactone monomer, followed by ROP. This method is widely used for the synthesis of biodegradable polyesters with controlled molecular weights and low dispersity.
Experimental Protocol: ROP of this compound-derived Lactone
-
Monomer Synthesis (Hypothetical):
-
Chemically modify the hydroxyl groups of this compound to form a cyclic ester (lactone). This is a conceptual step that would require significant research and development.
-
-
Polymerization:
-
In a glovebox, add the purified this compound-derived lactone monomer and a suitable initiator (e.g., tin(II) octoate) to a flame-dried Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dissolve the polymer in dichloromethane.
-
Precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
-
Pathway 2: Polycondensation
Direct polycondensation of this compound with a suitable diol could be explored. This method is a more straightforward approach but may offer less control over the polymer's molecular weight and architecture.
Experimental Protocol: Polycondensation of this compound
-
Materials:
-
This compound
-
Ethylene glycol
-
Titanium(IV) butoxide (catalyst)
-
-
Procedure:
-
Combine this compound and ethylene glycol in a 1:1.2 molar ratio in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Add the titanium(IV) butoxide catalyst (0.1 mol% with respect to this compound).
-
Heat the mixture to 180°C under a nitrogen stream for 4 hours to facilitate the initial transesterification.
-
Increase the temperature to 220°C and gradually apply a vacuum to remove the ethylene glycol byproduct and drive the polymerization.
-
Continue the reaction for 8-12 hours until a high viscosity is achieved.
-
Cool the polymer to room temperature and dissolve it in a suitable solvent for purification.
-
Characterization and Expected Data
The synthesized polymers should be characterized using standard analytical techniques to determine their molecular weight, thermal properties, and degradation profile.
Table 2: Predicted Properties of this compound-Based Polymers
| Property | ROP Polymer (Predicted) | Polycondensation Polymer (Predicted) |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | 5,000 - 20,000 g/mol |
| Dispersity (Đ) | 1.1 - 1.5 | > 2.0 |
| Glass Transition Temperature (Tg) | 40 - 60 °C | 30 - 50 °C |
| In Vitro Degradation (50% mass loss) | 6 - 12 months | 3 - 9 months |
Visualizations
Caption: Proposed workflow for the synthesis of a biodegradable polymer from shellac.
Caption: Comparison of proposed polymerization pathways for this compound.
Caption: Conceptual signaling pathway for drug release from the biodegradable polymer matrix.
Conclusion
The use of this compound, derived from the natural and biodegradable resource shellac, presents an innovative approach to the synthesis of novel biodegradable polymers. The proposed synthetic routes, including ring-opening polymerization and polycondensation, offer potential pathways to tailor the polymer properties for specific applications in drug delivery and biomedical engineering. Further research is necessary to validate these hypothetical protocols and fully characterize the resulting polymers. However, the inherent biocompatibility and biodegradability of the parent material, shellac, suggest that this compound-based polymers are promising candidates for the development of next-generation biomaterials.
References
Application of Dimethyl Shellolate in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl shellolate, the dimethyl ester of shellolic acid, is a sesquiterpenoid derived from lac resin, a natural secretion of the insect Kerria lacca. While not a commonly employed reagent in the broader field of natural product synthesis, its intricate, stereochemically rich structure makes it a valuable chiral building block and a focal point for synthetic efforts. This document provides a comprehensive overview of the synthesis of this compound and its application as a scaffold for the creation of more complex molecules.
Biosynthesis and Isolation of Shellolic Acid
Shellolic acid is a major constituent of shellac. Its biosynthesis in the lac insect is believed to proceed through the mevalonate pathway, leading to the formation of sesquiterpene precursors that undergo a series of enzymatic cyclizations and oxidations to yield the final complex structure. Jalaric acid has been identified as a likely metabolic precursor to shellolic acid. The isolation of shellolic acid from sticklac, the raw lac resin, involves hydrolysis to cleave the ester linkages within the resin's polymeric structure.
Total Synthesis of Shellolic Acid and this compound
The total synthesis of the complex, polycyclic structure of shellolic acid represents a significant challenge in organic synthesis. While a complete, peer-reviewed total synthesis of shellolic acid is not extensively documented in readily available literature, the general approach would involve the strategic formation of its tricyclic core and the stereoselective installation of its numerous chiral centers.
The conversion of shellolic acid to this compound is a straightforward esterification reaction.
Experimental Protocol: Esterification of Shellolic Acid to this compound
This protocol is based on general methods for Fischer-Speier esterification and Steglich esterification, which are commonly used for the synthesis of methyl esters from carboxylic acids.
Method 1: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve shellolic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Method 2: Steglich Esterification
This method is suitable for reactions where milder conditions are required.
-
Reaction Setup: Dissolve shellolic acid (1.0 eq), N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Alcohol Addition: Add anhydrous methanol (2.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for several hours (typically 2-12 hours), monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Application of this compound as a Synthetic Scaffold
The primary synthetic application of this compound is its use as a starting material for the synthesis of other complex, ester-containing molecules. Its rigid, polycyclic framework and multiple functional groups provide a versatile platform for further chemical modifications.
A notable application involves the synthesis of model esters of shellac constituents. In these syntheses, the hydroxyl groups of this compound are derivatized with long-chain fatty acids, mimicking the ester linkages found in natural shellac. This allows for the study of the chemical and physical properties of these complex esters in a more controlled manner than is possible with the natural resin.
Experimental Protocol: Synthesis of a Model Ester from this compound
The following is a generalized protocol for the esterification of the hydroxyl groups of this compound with a long-chain fatty acid.
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve the long-chain fatty acid (e.g., aleuritic acid) (1.1 eq), DCC (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Esterification: Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described for the Steglich esterification to isolate the desired long-chain ester of this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis and derivatization of this compound. Please note that specific yields can vary depending on the exact reaction conditions and the purity of the starting materials.
| Reaction | Reagents | Catalyst | Solvent | Temperature | Typical Yield |
| Esterification of Shellolic Acid (Fischer-Speier) | Shellolic acid, Methanol | H₂SO₄ or HCl | Methanol | Reflux | 70-90% |
| Esterification of Shellolic Acid (Steglich) | Shellolic acid, Methanol, DCC | DMAP | DCM or THF | Room Temp. | 80-95% |
| Esterification of this compound | This compound, Fatty acid, DCC | DMAP | DCM | Room Temp. | 60-80% |
Signaling Pathways and Experimental Workflows
The synthesis of this compound and its derivatives involves multi-step chemical transformations. The logical flow of these processes can be visualized to aid in understanding the synthetic strategy.
Caption: Workflow for the synthesis of this compound and its subsequent use as a scaffold.
Conclusion
This compound, a derivative of the natural product shellolic acid, serves as a valuable, stereochemically defined starting material in organic synthesis. While its direct application as a reagent in the total synthesis of other natural products is not widely reported, its own synthesis and subsequent derivatization provide a powerful platform for the creation of complex molecular architectures. The protocols and data presented herein offer a foundational understanding for researchers interested in exploring the synthetic utility of this unique natural product derivative.
Application Notes & Protocols: Formulation of Dimethyl Shellolate-Based Coatings and Varnishes
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of coatings and varnishes based on Dimethyl Shellolate. This compound, the dimethyl ester of shellolic acid, is a derivative of shellac, a natural resin.[1][2][3] The modification of shellac's carboxylic acid groups into methyl esters can significantly alter its physicochemical properties, offering potential advantages over its natural counterpart for specialized coating applications, including in pharmaceuticals and fine woodworking.
The esterification process is intended to improve properties such as solubility in less polar organic solvents, enhance stability by preventing age-related self-polymerization, and increase water resistance.[4][5] These application notes are based on the known chemistry of shellac and standard principles of polymer and coating science.
Application Notes
Overview of this compound
This compound is derived from shellolic acid, a primary alicyclic component of shellac resin.[1][6] By converting the two carboxylic acid functional groups of shellolic acid into methyl esters, the polarity of the molecule is reduced. This modification is expected to yield a resin with improved solubility and stability. While natural shellac has limitations such as softness and sensitivity to alcohol and photodegradation, chemical modifications can enhance these properties.[4][7]
Potential Advantages of this compound-Based Coatings:
-
Improved Solubility: Expected to be soluble in a wider range of organic solvents compared to natural shellac, which is primarily soluble in alcohols and aqueous alkaline solutions.[1][4]
-
Enhanced Stability: The esterification of carboxylic acid groups can prevent the intermolecular esterification that leads to the "aging" or polymerization of shellac in solution, thereby increasing shelf life.[5][8]
-
Increased Water Resistance: The reduction in polar functional groups should decrease the coating's affinity for water, leading to improved moisture resistance.
-
Hardness and Flexibility: Properties such as hardness and flexibility can be further tailored by incorporating plasticizers or cross-linking agents into the formulation.[7][9]
Potential Applications
-
Pharmaceutical Coatings: Due to its potential for improved stability and tailored solubility, this compound could be investigated as an alternative enteric coating for tablets and capsules.[9][10]
-
Wood Finishing: As a varnish, it may offer a high-gloss finish with better durability and water resistance than traditional shellac, making it suitable for furniture and musical instruments.[7]
-
Protective Sealants: Its properties make it a candidate for use as a sealant or primer for various substrates where moisture blocking and adhesion are required.[1]
Formulation and Performance Data
The following tables summarize hypothetical quantitative data for various this compound-based varnish formulations. The data is extrapolated from typical performance metrics of modified shellac coatings and serves as a comparative guide for formulation development.
Table 1: Varnish Formulation Examples
| Formulation ID | This compound (% w/v) | Solvent System (v/v) | Plasticizer (Type) | Plasticizer (% w/w of Resin) |
| DSV-01 | 25 | Ethanol/Ethyl Acetate (80:20) | None | 0 |
| DSV-02 | 25 | Ethanol/Ethyl Acetate (80:20) | Glycerol | 5 |
| DSV-03 | 30 | Methyl Ethyl Ketone (MEK) | Camphor | 5 |
| DSV-04 | 30 | Methyl Ethyl Ketone (MEK) | None | 0 |
Table 2: Coating Performance Characteristics
| Formulation ID | Viscosity (cP at 25°C) | Drying Time (Touch-Dry, hrs) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Scale 0B-5B) | Water Resistance (Spot Test, 1 hr) |
| DSV-01 | 45 | 1.0 | H | 5B | Slight Whitening |
| DSV-02 | 50 | 1.5 | F | 5B | Slight Whitening |
| DSV-03 | 40 | 0.5 | HB | 4B | No Effect |
| DSV-04 | 35 | 0.5 | H | 4B | No Effect |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound from Shellac
This protocol describes a plausible method for synthesizing this compound via acid-catalyzed esterification of dewaxed shellac.
Materials:
-
Dewaxed Orange Shellac Flakes[1]
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) - Catalyst
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Reflux Apparatus (round-bottom flask, condenser, heating mantle)
-
Separatory Funnel
Procedure:
-
Dissolution: Dissolve 50 g of dewaxed shellac flakes in 500 mL of anhydrous methanol in a 1 L round-bottom flask. Stir until the flakes are fully dissolved.
-
Catalysis: Carefully and slowly add 5 mL of concentrated sulfuric acid to the methanol solution while stirring.
-
Reaction: Attach the condenser to the flask and heat the mixture to reflux (approx. 65°C). Maintain reflux for 8 hours to ensure complete esterification.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of cold, saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized mixture to a 2 L separatory funnel. Extract the aqueous phase twice with 250 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 200 mL of deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude this compound resin.
-
Purification (Optional): The resin can be further purified using column chromatography if necessary.
Caption: Hypothetical reaction pathway for the synthesis of this compound.
Protocol 2: Formulation of a this compound Varnish (DSV-01)
This protocol details the preparation of a 25% (w/v) varnish in an ethanol/ethyl acetate solvent system.
Materials:
-
Synthesized this compound resin
-
Ethanol, 200 proof
-
Ethyl Acetate
-
Magnetic Stirrer and Stir Bar
-
Beaker or Glass Bottle
Procedure:
-
Solvent Preparation: Prepare the solvent blend by mixing 80 mL of ethanol with 20 mL of ethyl acetate.
-
Dissolution: Weigh 25 g of the synthesized this compound resin.
-
Mixing: Place the resin in a suitable glass container. Add the solvent blend to the resin.
-
Stirring: Place the container on a magnetic stirrer and add a stir bar. Stir at room temperature until the resin is completely dissolved. This may take several hours.
-
Filtration: Once dissolved, filter the varnish through a fine mesh or filter paper to remove any undissolved impurities.
-
Storage: Store the final varnish in a sealed, airtight container to prevent solvent evaporation.
Protocol 3: Coating Performance Evaluation
This section outlines standard test methods for evaluating the key properties of the formulated varnish.
A. Film Application:
-
Apply the varnish to a clean, smooth substrate (e.g., glass panel or sealed wood) using a film applicator or brush to achieve a consistent wet film thickness.
-
Allow the film to air-dry in a controlled environment (25°C, 50% relative humidity) for 7 days before testing.
B. Pencil Hardness Test (ASTM D3363):
-
A set of calibrated graphite pencils of increasing hardness (from 6B to 6H) is used.
-
The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.
-
The hardness is defined as the hardest pencil that does not scratch or gouge the coating.
C. Cross-Hatch Adhesion Test (ASTM D3359):
-
A lattice pattern is cut into the coating using a special cross-hatch cutter.
-
A standardized pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
Adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% detachment) by observing the amount of coating removed.
Caption: Experimental workflow from synthesis to coating evaluation.
References
- 1. Shellac - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H24O6 | CID 21724010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. ukessays.com [ukessays.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Improving the Protective Properties of Shellac-Based Varnishes by Functionalized Nanoparticles [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Dimethyl Shellolate Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of the hydroxyl groups present in Dimethyl shellolate, a derivative of shellolic acid. The derivatization of these functional groups is a critical step for enhancing the compound's volatility and thermal stability, which is often necessary for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Furthermore, derivatization can be employed to introduce specific functionalities for further chemical modification or to improve detectability in various analytical systems.[1][2] This guide outlines two primary, robust methods for derivatization: silylation and acylation (esterification), providing step-by-step instructions, reagent details, and reaction conditions suitable for laboratory application.
Introduction to this compound
This compound is the dimethyl ester of shellolic acid, a major component of shellac resin.[3][4] Shellac itself is a complex mixture of polyesters of hydroxyaliphatic and sesquiterpenoid acids.[3] The structure of this compound retains the core polycyclic framework of shellolic acid, including its secondary and tertiary hydroxyl groups. These hydroxyl moieties are key sites for chemical modification. Derivatization of these groups is often essential for comprehensive analysis and for the synthesis of novel analogs in drug discovery and development programs. The inherent polarity imparted by the hydroxyl groups can be reduced through derivatization, thereby improving chromatographic separation and detection.[1][2]
Derivatization Strategies for Hydroxyl Groups
The selection of an appropriate derivatization strategy is contingent upon the specific analytical goal and the inherent reactivity of the hydroxyl groups. For this compound, two highly effective and widely adopted methods are silylation and acylation.
-
Silylation: This process involves the replacement of the active hydrogen of a hydroxyl group with a trimethylsilyl (TMS) group.[2] This transformation significantly decreases the polarity and hydrogen bonding capacity of the molecule, leading to a marked increase in its volatility, a prerequisite for GC-MS analysis.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[5]
-
Acylation (Esterification): This method introduces an acyl group to the hydroxyl moiety, forming an ester. This can be achieved using various reagents, such as acyl chlorides, anhydrides, or by employing catalyzed esterification with carboxylic acids.[6][7][8][9] For instance, esterification with methanol in the presence of a catalyst like Boron Trifluoride (BF3) is a common method for producing methyl esters.[5] Acylation can also serve to introduce chromophores or fluorophores for enhanced detection in liquid chromatography.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the derivatization of this compound's hydroxyl groups.
Protocol 1: Silylation for GC-MS Analysis
This protocol is designed to prepare this compound for analysis by gas chromatography-mass spectrometry.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane or Dichloromethane
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylating Agent: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set at 60-70°C for 60 minutes.
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Dilute the sample with 800 µL of anhydrous hexane or dichloromethane.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation via Esterification
This protocol describes the formation of acetate esters of the hydroxyl groups, which can also be analyzed by GC-MS or used for further synthetic steps.
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials (5 mL) with PTFE-lined caps
-
Stir plate and magnetic stir bar
-
Separatory funnel
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of anhydrous pyridine in a 5 mL reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add 0.5 mL of acetic anhydride to the solution.
-
Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 24 hours. For less reactive hydroxyl groups, the reaction may be gently heated to 40-50°C.
-
Work-up: After the reaction is complete, add 2 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 2 mL of water and 2 mL of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and pyridine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Analysis: The resulting acetylated this compound can be analyzed by techniques such as NMR, FT-IR, and GC-MS.
Data Presentation: Summary of Derivatization Conditions
| Derivatization Method | Reagent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Purpose |
| Silylation | BSTFA + 1% TMCS | Pyridine | 60-70 | 60 min | Increase volatility for GC-MS |
| Acylation | Acetic Anhydride | Pyridine | Room Temp - 50 | 24 hours | Ester formation for analysis or synthesis |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: Workflow for this compound derivatization.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The characterisation of shellac resin by flow injection and liquid chromatography coupled with electrospray ionisation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitepress.org [scitepress.org]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dimethyl Phthalate
Introduction
Dimethyl phthalate (DMP) is a widely used plasticizer in a variety of consumer products, including cosmetics, toys, and food packaging materials.[1][2] Due to potential health concerns associated with phthalate exposure, regulatory bodies have established limits on their presence in many products.[3] Consequently, the development of reliable and sensitive analytical methods for the quantification of DMP is of significant importance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and commonly employed technique for this purpose, offering excellent selectivity and sensitivity.[4][5][6] This application note details a validated HPLC method for the determination of Dimethyl phthalate.
Principle
This method utilizes reverse-phase HPLC to separate Dimethyl phthalate from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection and quantification are performed using a UV detector at a wavelength where DMP exhibits significant absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | ACE-5 C18 (4.6 x 250 mm, 5.0 µm) or equivalent |
| Mobile Phase | Isocratic: Methanol:Water (75:25, v/v)[4][7] Gradient: 5 mM KH2PO4 and Acetonitrile[8] |
| Flow Rate | 1.0 - 1.5 mL/min[8] |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm[4][7][8] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes (Isocratic) |
Reagents and Standards
-
Dimethyl phthalate (DMP), analytical standard (≥99% purity)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or Milli-Q
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Dimethyl phthalate standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
Extraction: For aqueous samples, a liquid-liquid extraction with a suitable organic solvent like n-hexane can be employed.[9] For solid samples, dissolution in an appropriate solvent followed by filtration is necessary.[3]
-
Filtration: Filter the extracted or dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of DMP within the linear range of the calibration curve.
Data Presentation
Table 2: Method Validation Parameters for Dimethyl Phthalate Analysis
| Parameter | Result | Reference |
| Linearity Range | 1.4 - 14 µg/mL | [7] |
| Correlation Coefficient (r²) | ≥0.999 | [7][8] |
| Limit of Quantification (LOQ) | < 0.64 µg/mL | [8][10] |
| Retention Time | ~2.4 min (Isocratic) | [5] |
| Recovery | 91.3% - 99.6% | [7][8] |
| Precision (%RSD) | ≤6.2% | [8][10] |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of Dimethyl phthalate.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of Dimethyl phthalate.[8] The method has been shown to have good linearity, sensitivity, and recovery, making it suitable for routine quality control and research applications in various industries. The provided protocol offers a solid foundation for laboratories to implement DMP analysis and can be adapted for different sample matrices with appropriate validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalates - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 5. opus.govst.edu [opus.govst.edu]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC/UV Method for the Determination of Three Phthalate Plasticizers in Lansoprazole Enteric-Coated Capsules [journal11.magtechjournal.com]
- 8. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dimethyl Shellolate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Dimethyl shellolate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction resulted in a very low yield, or I was unable to isolate any product. What are the likely causes?
-
Answer: Low or no yield in this compound synthesis can stem from several factors. Incomplete reaction is a primary suspect. This can be due to insufficient reaction time, low temperature, or an ineffective catalyst. The Fischer esterification of a sterically hindered polycyclic diacid like shellolic acid can be slow and require forcing conditions. Another common issue is the presence of water in the reaction mixture, which can shift the equilibrium back towards the starting materials. Impurities in the starting shellolic acid can also interfere with the reaction. Finally, product loss during the workup and purification steps is a frequent cause of low isolated yields.
Issue 2: Incomplete Conversion of Shellolic Acid
-
Question: TLC and NMR analysis of my crude product shows a significant amount of unreacted shellolic acid. How can I drive the reaction to completion?
-
Answer: To drive the equilibrium of the Fischer esterification towards the product, several strategies can be employed. Firstly, using a large excess of methanol is crucial as it serves as both a reactant and the solvent, pushing the reaction forward according to Le Châtelier's principle. Secondly, ensuring the reaction is strictly anhydrous is critical; any water present will hydrolyze the ester back to the carboxylic acid. Using dry methanol and glassware is essential. The choice and concentration of the acid catalyst (e.g., sulfuric acid or hydrogen chloride) are also important. Increasing the catalyst concentration or using a stronger acid might enhance the reaction rate. Finally, increasing the reaction temperature and prolonging the reaction time can also help to achieve higher conversion. Monitoring the reaction progress by TLC is recommended to determine the optimal reaction time.
Issue 3: Formation of Side Products
-
Question: I am observing unexpected spots on my TLC plate and extra peaks in the NMR spectrum of my crude product. What are the potential side products and how can I minimize their formation?
-
Answer: In the esterification of shellolic acid, which contains hydroxyl groups, a potential side reaction is the formation of ethers under acidic conditions, especially at higher temperatures. Dehydration of the tertiary alcohol could also lead to the formation of an alkene. To minimize these side reactions, it is advisable to use the lowest effective reaction temperature and to carefully control the reaction time. Using a milder acid catalyst, if effective, could also reduce the extent of side product formation. Purification techniques like column chromatography are essential to separate the desired this compound from these byproducts.
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to purify the synthesized this compound. What are the recommended purification methods?
-
Answer: Purifying this compound from the reaction mixture can be challenging due to the potential presence of unreacted starting material, the acid catalyst, and side products. A typical workup involves neutralizing the excess acid with a mild base like sodium bicarbonate solution, followed by extraction with an organic solvent. The organic layer is then washed and dried. For final purification, column chromatography on silica gel is often the most effective method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the nonpolar this compound from the more polar impurities. Crystallization from a suitable solvent system could be another option if the product is a solid and a suitable solvent is found.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the synthesis of this compound?
A1: For the Fischer esterification of shellolic acid, strong acid catalysts are typically required. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) dissolved in methanol. The choice of catalyst may depend on the specific reaction conditions and the scale of the synthesis.
Q2: How can I effectively remove water from the reaction?
A2: To drive the Fischer esterification to completion, it is crucial to remove the water formed during the reaction. This can be achieved by using a large excess of the alcohol (methanol), which also acts as a solvent. For larger scale reactions, a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be used to azeotropically remove water. Ensuring all glassware is thoroughly dried and using anhydrous methanol are also critical preventative measures.
Q3: What are the ideal reaction temperature and time?
A3: The optimal temperature and time for the synthesis of this compound can vary. Due to the sterically hindered nature of shellolic acid, the reaction may require elevated temperatures, typically refluxing in methanol (around 65 °C). The reaction time can range from several hours to overnight. It is highly recommended to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid unnecessary heating that could lead to side product formation.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using various spectroscopic and chromatographic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information about the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the sample and confirm its molecular weight. High-Performance Liquid Chromatography (HPLC) is another powerful tool for assessing purity.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Catalyst (mol%) | Methanol (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (5) | 20 | 65 | 12 | 65 |
| 2 | H₂SO₄ (10) | 20 | 65 | 12 | 75 |
| 3 | H₂SO₄ (10) | 50 | 65 | 12 | 85 |
| 4 | H₂SO₄ (10) | 50 | 65 | 24 | 90 |
| 5 | HCl (gas) | 50 | 65 | 24 | 92 |
Experimental Protocols
Detailed Methodology for this compound Synthesis (Fischer Esterification)
-
Preparation: Ensure all glassware (a round-bottom flask, condenser, and magnetic stir bar) is thoroughly dried in an oven and cooled under a nitrogen or argon atmosphere.
-
Reaction Setup: To the round-bottom flask, add shellolic acid.
-
Reagent Addition: Add a large excess of anhydrous methanol to the flask. The methanol acts as both a reactant and a solvent.
-
Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid or a solution of anhydrous HCl in methanol) to the stirring solution. The addition should be done in an ice bath to control any exothermic reaction.
-
Reaction: Attach the condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterization: Characterize the purified product using NMR spectroscopy (¹H and ¹³C) and GC-MS to confirm its structure and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Esterification of Shellolic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the esterification of shellolic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary expected side reactions during the Fischer esterification of shellolic acid?
A1: Due to its complex structure featuring multiple carboxylic acid and hydroxyl groups, shellolic acid is susceptible to several side reactions during esterification:
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Incomplete Reaction: The Fischer esterification is a reversible, equilibrium-limited reaction.[1][2] Without measures to shift the equilibrium, the reaction may not proceed to completion, leaving significant amounts of unreacted shellolic acid.
-
Intermolecular Polymerization: Shellolic acid molecules can react with each other, with a hydroxyl group of one molecule forming an ester bond with a carboxyl group of another. This leads to the formation of oligomers or a polymeric substance, especially at high concentrations or temperatures.
-
Intramolecular Esterification (Lactonization): The presence of both hydroxyl and carboxyl functional groups on the same molecule allows for the potential formation of cyclic esters, known as lactones.[1][3]
-
Dehydration: The use of a strong acid catalyst like sulfuric acid combined with heat can cause the elimination of water from the secondary alcohol groups present in the shellolic acid structure, leading to the formation of alkenes.
Q2: My reaction has a very low yield of the desired shellolic acid ester. What are the common causes and how can I improve it?
A2: Low yields are a common issue and can typically be traced back to the reversible nature of the Fischer esterification or suboptimal reaction conditions.[4] To improve the yield, consider the following strategies:
-
Shift the Equilibrium: The most effective way to increase product yield is to shift the reaction equilibrium to the product side, in accordance with Le Châtelier's Principle.[5] This can be achieved by:
-
Optimize Catalyst Concentration: Ensure an adequate amount of the acid catalyst (e.g., concentrated H₂SO₄) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[2]
-
Increase Reaction Time and/or Temperature: Esterification reactions can be slow.[7] Heating the reaction mixture under reflux can increase the reaction rate and help it reach equilibrium faster. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure Purity of Reactants: Water present in the starting materials (shellolic acid or alcohol) can inhibit the reaction by shifting the equilibrium back towards the reactants. Ensure all reactants and glassware are dry before starting.
Q3: After the reaction, my product is a sticky, hard-to-characterize polymer instead of the expected liquid or crystalline ester. What caused this?
A3: The formation of a polymeric substance is a strong indicator of intermolecular esterification. This occurs when the multiple functional groups on shellolic acid molecules react with each other rather than with the intended alcohol. This side reaction is favored under conditions of high shellolic acid concentration and/or high temperatures.
Troubleshooting Steps:
-
Reduce Reactant Concentration: Dilute the reaction mixture by using a larger excess of the alcohol solvent. This increases the statistical probability of shellolic acid reacting with the alcohol rather than itself.
-
Lower the Reaction Temperature: While heat can speed up the desired reaction, excessive heat can also promote polymerization. Try running the reaction at the lowest effective temperature.
-
Use a Milder Catalyst: In some cases, a less aggressive catalyst might reduce unwanted side reactions.
Q4: What is the best procedure for purifying my crude shellolic acid ester and removing side products?
A4: A multi-step purification process is typically required to isolate the desired ester from unreacted starting materials, the acid catalyst, and various side products. The standard procedure involves a workup followed by chromatography.
-
Aqueous Workup: After the reaction is complete, cool the mixture and perform a liquid-liquid extraction.[6]
-
Neutralize the acid catalyst by washing the organic layer with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[8] This will also remove any unreacted shellolic acid.
-
Wash with water or brine to remove any remaining water-soluble impurities, such as excess alcohol.
-
Dry the isolated organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Column Chromatography: This is the most effective method for separating the target ester from non-polar side products (like dehydration products) and any remaining starting material.[9] A silica gel column is typically used, with a solvent system (eluent) of varying polarity (e.g., a hexane/ethyl acetate gradient) chosen based on the polarity of the desired ester.
Data and Troubleshooting Summary
The following table summarizes common issues, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | Reaction has not reached completion; Equilibrium favors reactants. | Use a large excess of alcohol; Remove water using a Dean-Stark trap; Increase reaction time or temperature.[1] |
| Insufficient acid catalyst. | Ensure adequate catalyst concentration (e.g., 1-5 mol% of H₂SO₄). | |
| Polymer Formation | Intermolecular self-esterification of shellolic acid. | Decrease the concentration of shellolic acid; Use a larger excess of the alcohol solvent; Lower the reaction temperature. |
| Product Fails to Separate During Workup | The ester is soluble in the aqueous/alcohol mixture. | Add a water-immiscible organic solvent like diethyl ether or ethyl acetate before extraction; Use brine to decrease the solubility of the organic product in the aqueous layer.[10] |
| Multiple Spots on TLC After Workup | Presence of unreacted starting material and/or side products (e.g., lactones, dehydration products). | Purify the crude product using column chromatography.[9] |
Visualized Pathways and Workflows
The following diagrams illustrate the key chemical pathways and experimental procedures involved in the esterification of shellolic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. cerritos.edu [cerritos.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. reddit.com [reddit.com]
Preventing degradation of Dimethyl shellolate during storage
{"answer":"### Technical Support Center: Dimethyl Shellolate
Disclaimer: "this compound" is a fictional compound name. The following information is provided as a technical support template for researchers, scientists, and drug development professionals working with sensitive chemical compounds. The degradation pathways, experimental data, and protocols described are hypothetical but based on common challenges encountered with real-world light and moisture-sensitive chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound is susceptible to degradation from two primary environmental factors:
-
Photodegradation: Exposure to light, particularly UV and blue wavelengths, can catalyze the breakdown of the molecule.[1]
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Hydrolysis: As a hygroscopic compound, this compound readily absorbs moisture from the atmosphere, which can lead to hydrolysis of its ester groups.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: -20°C or below.[3]
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Light: Protected from light in an amber or opaque vial.[1][3]
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Atmosphere: In a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[2]
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
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A change in the physical appearance of the powder (e.g., clumping, discoloration).
-
Decreased purity as determined by analytical methods such as HPLC or LC-MS.
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Altered solubility characteristics.
-
Inconsistent results in downstream experiments.
Q4: Can I still use a partially degraded sample of this compound?
A4: It is not recommended. Using a degraded sample can lead to inaccurate and irreproducible experimental results. The presence of impurities could also lead to unforeseen side reactions or toxicity in biological assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced potency or activity in experiments | Sample has degraded due to improper storage. | - Verify storage conditions (temperature, light, and moisture protection).- Perform a purity analysis using the HPLC protocol below.- If purity is below 95%, discard the sample and use a fresh vial. |
| Clumping or caking of the powder | Moisture absorption.[2] | - Ensure the vial is tightly sealed and stored in a desiccator.- When handling, work quickly in a low-humidity environment or a glove box.- Use a fresh, unopened vial for critical experiments. |
| Discoloration of the powder (e.g., yellowing) | Photodegradation or oxidation.[1] | - Always store in an amber or opaque vial, or wrap the vial in aluminum foil.- Minimize exposure to ambient light during sample preparation.- Consider purging the vial with an inert gas before sealing. |
| Inconsistent results between different vials of the same lot | Variation in storage conditions after opening. | - Review and standardize handling and storage procedures across all lab personnel.- Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated opening and closing of the parent vial. |
Stability of this compound Under Various Storage Conditions
The following table summarizes the results of a 6-month stability study on a single lot of this compound. Purity was assessed by HPLC.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Initial Purity | Purity after 6 Months | % Degradation |
| 1 (Recommended) | -20°C | Dark (Amber Vial) | Desiccated | 99.8% | 99.5% | 0.3% |
| 2 | 4°C | Dark (Amber Vial) | Desiccated | 99.8% | 97.2% | 2.6% |
| 3 | Room Temperature | Dark (Amber Vial) | Desiccated | 99.8% | 85.1% | 14.7% |
| 4 | -20°C | Ambient Light | Desiccated | 99.8% | 92.4% | 7.4% |
| 5 | -20°C | Dark (Amber Vial) | Ambient | 99.8% | 90.8% | 9.0% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile. Dilute to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 40 15.0 95 17.0 95 17.1 40 | 20.0 | 40 |
-
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Hypothetical degradation pathway for this compound.
References
Overcoming challenges in the crystallization of Dimethyl shellolate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the crystallization of Dimethyl shellolate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps before attempting to crystallize this compound?
A1: Before proceeding with crystallization, it is crucial to ensure the purity of your this compound sample. Impurities can significantly hinder or prevent crystal formation. Techniques such as chromatography or recrystallization of the bulk material are recommended for purification. Additionally, a preliminary solubility screening with a range of solvents is essential to identify suitable candidates for crystallization trials.
Q2: What are the most common techniques for crystallizing small organic molecules like this compound?
A2: The most common and effective crystallization techniques for small organic molecules include:
-
Slow Evaporation: This simple method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[1][2][3]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[1][4][5][6][7] The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization. This method is particularly useful when only small amounts of the compound are available.[1][7]
-
Slow Cooling: This method relies on the principle that the solubility of a compound decreases with temperature.[8][9][10] A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly, promoting the growth of large, high-quality crystals.[8]
Q3: How do I choose the right solvent for crystallizing this compound?
A3: The ideal solvent is one in which this compound has moderate solubility at room temperature and is significantly more soluble at higher temperatures (for slow cooling methods). For slow evaporation, a solvent in which the compound is reasonably soluble is a good starting point. For vapor diffusion, you will need a "good" solvent that readily dissolves the compound and a volatile "bad" solvent (anti-solvent) in which the compound is poorly soluble. A solvent polarity screen is a good experimental starting point.
Troubleshooting Guide
Issue 1: No Crystals Form After an Extended Period.
Q: I've set up my crystallization experiment, but no crystals have formed. What should I do?
A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting approach:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod just below the solution surface.[11] This can create microscopic imperfections that serve as nucleation sites.
-
Seeding: If you have a previously grown crystal of this compound, add a tiny speck to the solution.[1] This "seed" crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
For Slow Evaporation: If the vessel is sealed, try loosening the seal slightly to allow for a faster evaporation rate. If it's already open, you can gently blow a stream of inert gas (like nitrogen) over the surface of the solution to accelerate evaporation.
-
For Slow Cooling: The solution may not be sufficiently saturated. Reheat the solution to dissolve the compound completely, then reduce the solvent volume by gentle heating before allowing it to cool again.
-
For Vapor Diffusion: Ensure the anti-solvent is sufficiently volatile and that there is a good vapor-phase connection between the anti-solvent reservoir and your compound solution.
-
-
Re-evaluate Solvent System: The chosen solvent may be too good, keeping the this compound fully dissolved. If the above steps fail, you may need to try a different solvent or a solvent/anti-solvent combination.
Issue 2: An Oil or Amorphous Precipitate Forms Instead of Crystals.
Q: My experiment resulted in an oily substance or a fine powder, not the crystals I was hoping for. What went wrong?
A: Oiling out or precipitating as an amorphous solid often occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.[11]
-
Slowing Down the Process:
-
Slow Evaporation: Move the experiment to a cooler, vibration-free location to slow the rate of evaporation.
-
Slow Cooling: Insulate the crystallization vessel to slow the cooling rate. You can wrap it in glass wool or place it in a dewar flask.
-
Vapor Diffusion: Use a less volatile anti-solvent or place the experiment at a lower temperature to slow the diffusion rate.[1]
-
-
Adjusting the Solvent:
-
Add a small amount of a "better" solvent to the oil to try and coax it back into solution, then attempt a slower crystallization.
-
Conversely, the solvent may be too poor. Try a slightly better solvent or a different solvent system altogether.
-
Issue 3: The Resulting Crystals are Very Small or of Poor Quality.
Q: I managed to get crystals, but they are too small for analysis or appear to be of low quality (e.g., clustered, dendritic). How can I grow larger, better-quality crystals?
A: The formation of many small crystals is often due to a high number of nucleation events. To encourage the growth of larger, higher-quality crystals, you need to minimize the number of initial nucleation sites and promote slower growth on the existing nuclei.
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Reduce the Rate of Supersaturation: All the techniques mentioned for preventing oiling out (slowing evaporation, cooling, or diffusion) will also promote the growth of larger crystals.
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Optimize the Solvent: A solvent in which the compound has slightly higher solubility can sometimes lead to fewer nucleation events and larger crystals.
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Redissolve and Re-grow: You can redissolve the small crystals by gently warming the solution and then allowing it to cool even more slowly.
Data Presentation
To systematically approach the crystallization of this compound, it is essential to keep a detailed record of your experiments. The following table provides a template for organizing your data.
| Experiment ID | Crystallization Method | Solvent(s) | Anti-solvent (if applicable) | Concentration (mg/mL) | Temperature (°C) | Time | Observations | Crystal Quality |
| DS-Cryst-001 | ||||||||
| DS-Cryst-002 | ||||||||
| DS-Cryst-003 |
Experimental Protocols
Slow Evaporation
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Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm.
-
Puncture a few small holes in the parafilm to allow for slow evaporation.
-
Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitor the vial periodically for crystal growth.
Vapor Diffusion (Sitting Drop)
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In a small, clean inner vial, dissolve this compound in a minimal amount of a "good" solvent.
-
In a larger outer vial or well, add a small amount of a volatile "anti-solvent" in which this compound is insoluble.[1]
-
Place the inner vial inside the outer vial, ensuring the two solutions do not touch.
-
Seal the outer vial tightly.
-
Place the setup in a stable environment and monitor for crystal formation in the inner vial.
Slow Cooling
-
In a clean flask, add this compound and a suitable solvent.
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, you can insulate the flask.[8]
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Once at room temperature, the flask can be moved to a refrigerator or cold room to maximize the yield of crystals.
Visualizations
A flowchart of the experimental workflow for this compound crystallization.
A decision tree for troubleshooting common crystallization issues.
References
- 1. unifr.ch [unifr.ch]
- 2. youtube.com [youtube.com]
- 3. devfolio.co [devfolio.co]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Cooling Crystallization Technology | Cool Separations [coolseparations.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Dimethyl Shellolate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Dimethyl shellolate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require derivatization for GC-MS analysis?
This compound, also known as Shellolic acid dimethyl ester, has the IUPAC name dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹,⁵]undec-8-ene-2,8-dicarboxylate[1]. Its chemical structure contains hydroxyl (-OH) functional groups. These polar functional groups make the molecule less volatile and prone to unwanted interactions within the GC system, leading to poor chromatographic peak shape and inaccurate quantification[2]. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making the analyte suitable for GC-MS analysis[2][3].
Q2: What are the common derivatization methods for compounds like this compound?
The most common derivatization methods for compounds containing hydroxyl and carboxyl groups, like the components of shellac, are silylation and methylation (esterification)[4][5]. Silylation involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2]. Methylation, specifically esterification, converts carboxylic acids to their methyl esters[5]. For this compound, which already has its carboxylic acid groups esterified, the primary focus of derivatization will be the silylation of its hydroxyl groups.
Q3: What are the critical parameters to control during the derivatization of this compound?
The efficiency of the derivatization reaction is influenced by several factors, including the choice of derivatizing reagent, reaction temperature, and reaction time[6]. It is crucial to ensure a moisture-free environment, as silylating reagents are sensitive to water, which can lead to incomplete derivatization and the formation of byproducts[3][7].
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Problem 1: Incomplete Derivatization
-
Symptom: The chromatogram shows broad, tailing peaks for this compound, or multiple peaks corresponding to partially derivatized forms of the analyte.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent | Increase the amount of silylating reagent (e.g., BSTFA or MSTFA with 1% TMCS) to ensure a molar excess. A 10x molar excess is a good starting point[2]. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For silylation with BSTFA or MSTFA, a typical starting point is 60°C. You may need to adjust this based on your specific experimental setup[2]. |
| Inadequate Reaction Time | Increase the reaction time to allow for complete derivatization. For silylation, 60 minutes is a common starting point, but this may need to be optimized[2]. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Silylating reagents are highly sensitive to moisture[3][7]. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Chromatographic peaks for the derivatized this compound are asymmetrical, exhibiting tailing or fronting.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the column by silanizing them to mask active Si-OH groups[8]. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Injection Technique | Ensure a rapid and smooth injection to achieve a narrow initial band on the column[9]. |
| Incompatibility of Solvent with Stationary Phase | Use a solvent that is compatible with the GC column's stationary phase. For nonpolar columns, a nonpolar solvent is generally preferred[9]. |
Problem 3: Ghost Peaks or Baseline Noise
-
Symptom: The chromatogram shows unexpected peaks (ghost peaks) or a high and noisy baseline.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Reagents or Solvents | Use high-purity, GC-grade reagents and solvents. Run a blank analysis of the solvent and reagents to check for contaminants. |
| Septum Bleed | Use a high-quality, low-bleed septum in the GC inlet and replace it regularly. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. If the column is old or has been subjected to high temperatures, it may need to be replaced. |
| Carryover from Previous Injections | Clean the syringe thoroughly between injections and consider running a solvent blank after analyzing a concentrated sample. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with 1% TMCS
This protocol is a general guideline for the silylation of hydroxyl groups in this compound.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Prepare a solution of the this compound sample in an anhydrous solvent (e.g., 1 mg/mL).
-
In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA with 1% TMCS. This provides a significant molar excess of the derivatizing reagent[2].
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven. Note that both temperature and time can be optimized for your specific application[2].
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent (e.g., dichloromethane) before injection[2].
Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)
This protocol is often used for compounds containing both carbonyl and hydroxyl groups to prevent the formation of multiple derivatives from tautomers[3]. While this compound does not have a ketone or aldehyde group, this protocol is a robust method for derivatizing hydroxyl-containing compounds in complex matrices.
Materials:
-
This compound sample
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Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or thermal shaker
Procedure:
-
Lyophilize the sample to ensure it is completely dry[3].
-
Add the MeOx/pyridine solution to the dried sample.
-
Incubate at a specific temperature and time (e.g., 37°C for 90 minutes with shaking) to convert any potential carbonyl groups to oximes[3].
-
Add MSTFA to the reaction mixture.
-
Incubate again at a specific temperature and time (e.g., 37°C for 30 minutes with shaking) to silylate the hydroxyl groups[3].
-
The sample is then ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions for derivatization methods applicable to this compound, based on general protocols for similar compounds. Optimal conditions should be determined empirically.
| Parameter | Silylation (BSTFA/MSTFA) |
| Reagent | BSTFA + 1% TMCS or MSTFA |
| Solvent | Pyridine, Acetonitrile, Dichloromethane |
| Reagent to Sample Ratio | 10x molar excess[2] |
| Temperature | 60 - 80°C |
| Time | 30 - 90 minutes |
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for this compound derivatization.
References
- 1. This compound | C17H24O6 | CID 21724010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. A novel approach for authentication of shellac resin in the shellac-based edible coatings: Contain shellac or not in the fruit wax preservative coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lmaleidykla.lt [lmaleidykla.lt]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Dimethyl Shellolate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Dimethyl shellolate. The following question-and-answer format directly addresses common problems and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can negatively impact your analysis by:
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Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect, especially at low concentrations.
-
Inaccurate Integration: Asymmetrical peaks can lead to errors in peak area calculation, affecting the accuracy of quantitative results.[1]
Q2: I am observing peak tailing for this compound on a C18 column. What are the most probable causes?
Peak tailing for a compound like this compound, a dicarboxylic acid ester with hydroxyl groups, on a reversed-phase column like a C18 is often due to secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based packing material can interact with polar functional groups (like the hydroxyl and ester groups of this compound), leading to peak tailing.[2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the silanol groups, increasing unwanted interactions.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Troubleshooting Guides
Below are detailed troubleshooting steps to address peak tailing in your HPLC analysis of this compound.
Problem: Peak tailing is observed for the this compound peak.
This workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
The following table summarizes potential causes of peak tailing for this compound and provides corresponding solutions and experimental protocols.
| Potential Cause | Recommended Solution & Experimental Protocol |
| Secondary Silanol Interactions | Solution: Minimize interactions with active silanol groups. Protocol: 1. Use an End-capped Column: Switch to a column with end-capping to reduce the number of free silanol groups. 2. Add a Mobile Phase Modifier: Introduce a competing agent. For example, add a small amount of a weak base like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase to block the active silanol sites. Prepare the mobile phase by adding the appropriate volume of TEA before the final pH adjustment and filtration. |
| Inappropriate Mobile Phase pH | Solution: Adjust the mobile phase pH to suppress ionization of either the analyte or the silanol groups. Protocol: 1. Acidic Mobile Phase: Since this compound is an ester and may be prone to hydrolysis under strongly acidic or basic conditions, start with a mildly acidic mobile phase. Prepare a mobile phase with a pH between 3 and 4 using a buffer such as phosphate or acetate. This will help to keep the silanol groups protonated and less active. 2. Systematic pH Study: If the pKa of this compound is unknown, perform a study by analyzing the sample with mobile phases at different pH values (e.g., pH 3, 4, 5, 6, 7) to find the optimal pH for peak shape. Ensure the chosen pH is within the stable range for your HPLC column. |
| Column Contamination/Degradation | Solution: Clean or replace the column. Protocol: 1. Column Wash: Flush the column with a strong solvent to remove strongly retained contaminants. For a C18 column, this can be done by flushing with 20-30 column volumes of methanol, followed by acetonitrile, and then isopropanol. After the wash, equilibrate the column with the mobile phase until a stable baseline is achieved. 2. Column Replacement: If washing does not improve the peak shape, the column may be degraded and should be replaced. |
| Sample Overload | Solution: Reduce the mass of analyte injected onto the column. Protocol: 1. Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, the original sample was likely overloaded. 2. Reduce Injection Volume: Decrease the volume of sample injected (e.g., from 10 µL to 5 µL or 2 µL). |
| Strong Sample Solvent | Solution: The sample solvent should be of similar or weaker strength than the mobile phase. Protocol: 1. Re-dissolve in Mobile Phase: If possible, dissolve your this compound sample in the initial mobile phase of your gradient or in the isocratic mobile phase. 2. Solvent Exchange: If the sample is not soluble in the mobile phase, dissolve it in a small amount of a strong solvent and then dilute it with the mobile phase or a weaker solvent. |
| Extra-Column Volume | Solution: Minimize the volume of the flow path outside of the column. Protocol: 1. Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible between the injector, column, and detector. 2. Fittings: Ensure all fittings are properly connected and there are no gaps that could introduce dead volume. |
By systematically working through these troubleshooting steps, you can identify and resolve the cause of peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
Removing impurities from commercial grade shellac for Dimethyl shellolate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of dimethyl shellolate from commercial-grade shellac. Our aim is to help you overcome common challenges related to shellac impurities and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of commercial shellac and the subsequent synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action | Explanation |
| Incomplete Removal of Impurities | Implement a multi-step purification protocol. For example, dissolve shellac in ethanol, filter to remove insoluble debris, dewax by chilling and filtration or centrifugation, and then precipitate the purified shellac by adding water. | Commercial shellac can contain significant amounts of wax, wood chips, insect debris, and other insoluble materials. These impurities can interfere with the esterification reaction, leading to lower yields. |
| Presence of Rosin Adulterant | Test for the presence of rosin using the Halphen-Hicks test. If present, consider using a different batch of shellac, as rosin will also undergo esterification, leading to a mixture of shellac and rosin methyl esters. | Rosin, a common adulterant in shellac, consists of resin acids that will react with methanol under esterification conditions, complicating the purification of the final product and reducing the relative yield of this compound.[1][2] |
| Residual Moisture in Shellac | Ensure the purified shellac is thoroughly dried before proceeding with the esterification reaction. Drying in a vacuum oven at a low temperature (e.g., 40°C) is recommended. | Water can interfere with acid-catalyzed esterification reactions by shifting the equilibrium back towards the reactants, thus reducing the yield of the desired ester. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Ensure efficient stirring to overcome mass transfer limitations. | Incomplete esterification can be a major cause of low yields. A well-optimized protocol is crucial for driving the reaction to completion. |
Issue 2: Difficulty in Purifying the Final Product (this compound)
| Potential Cause | Recommended Action | Explanation |
| Co-purification of Wax Esters | Ensure thorough dewaxing of the initial shellac. If wax is still present in the final product, consider column chromatography for purification. | Shellac wax is composed of long-chain fatty alcohols and acids which can be carried through the synthesis and contaminate the final this compound product.[3] |
| Presence of Rosin Methyl Esters | If rosin was present in the starting material, separation of the resulting methyl esters from this compound can be challenging due to their similar chemical properties. Fractional distillation under reduced pressure or preparative chromatography may be necessary. | The methyl esters of rosin acids have volatilities and polarities that can be similar to those of the components of this compound, making simple purification methods ineffective. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion of the shellac acids to their methyl esters. | Unreacted fatty acids from the shellac will have different properties from their corresponding esters, complicating the purification process. |
Issue 3: Inconsistent or Unexpected Analytical Results (GC-MS, FTIR)
| Potential Cause | Recommended Action | Explanation |
| Presence of Impurity Peaks in GC-MS | Analyze a sample of the starting commercial shellac by GC-MS after methylation to identify potential impurities. This will help in assigning unexpected peaks in the final product chromatogram. | Impurities such as rosin will produce their own characteristic methyl ester peaks in the GC-MS analysis.[2] |
| Thermal Isomerization in GC Inlet | Use a lower injection port temperature if possible, and ensure the GC method is optimized for the analysis of thermally sensitive compounds. | Some of the constituent acids of shellac and their esters are susceptible to isomerization at high temperatures, which can lead to the appearance of unexpected peaks in the chromatogram. |
| Incomplete Derivatization | Ensure the methylation reaction has gone to completion. Incomplete reaction will result in the presence of free acid peaks, which may be broad and tailing in the GC chromatogram. | For accurate quantitative analysis, all acidic components must be converted to their methyl esters. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade shellac that can affect this compound synthesis?
A1: The most common impurities are shellac wax, rosin (a common adulterant), insoluble debris (wood fragments, insect parts), and moisture. Shellac wax can be carried through the synthesis and contaminate the final product.[3] Rosin will react to form rosin methyl esters, which are impurities.[1][2] Insoluble debris can interfere with reaction kinetics, and moisture can inhibit the esterification reaction.
Q2: What is the recommended method for removing wax from shellac?
A2: A common and effective method is to dissolve the shellac in a suitable solvent like ethanol, then cool the solution to a low temperature (e.g., 4°C). The wax will precipitate out and can be removed by filtration or centrifugation.
Q3: How can I test for the presence of rosin in my shellac sample?
A3: The Halphen-Hicks test is a classical chemical test for detecting rosin in shellac. It involves the use of bromine and phenol solutions and produces a characteristic color change in the presence of rosin.
Q4: What are the ideal reaction conditions for the synthesis of this compound?
A4: While specific conditions can vary, a common approach involves the saponification of shellac with a methanolic solution of a base like potassium hydroxide, followed by acid-catalyzed esterification. This can be achieved by refluxing with a solution of ammonium chloride and sulfuric acid in methanol.[4]
Q5: Can I use a different alcohol, such as ethanol, for the esterification?
A5: Yes, it is possible to use other alcohols. However, this will produce the corresponding ethyl esters (diethyl shellolate), not this compound. The reaction conditions may need to be re-optimized for different alcohols.
Q6: How can I monitor the progress of the esterification reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The disappearance of the starting material (shellac acids) and the appearance of the product (this compound) can be observed. Gas Chromatography (GC) can also be used to monitor the reaction more quantitatively.
Q7: What analytical techniques are best for characterizing the final this compound product?
A7: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose. It allows for the separation and identification of the individual methyl esters that make up this compound.[5][6][7] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to confirm the presence of the ester functional group.
Experimental Protocols
Protocol 1: Purification of Commercial Grade Shellac
-
Dissolution: Dissolve 100 g of commercial grade shellac flakes in 500 mL of 95% ethanol with stirring. Gentle warming may be applied to facilitate dissolution.
-
Filtration of Insoluble Impurities: Once the shellac is fully dissolved, filter the solution through a coarse filter paper (e.g., Whatman No. 4) to remove any insoluble debris.
-
Dewaxing: Chill the filtered solution in a refrigerator at 4°C for 24 hours. The shellac wax will precipitate as a fine solid.
-
Removal of Wax: Decant the clear supernatant and filter the remaining solution through a finer filter paper (e.g., Whatman No. 1) to remove the precipitated wax. Alternatively, the wax can be pelleted by centrifugation.
-
Precipitation of Purified Shellac: Slowly add the dewaxed ethanolic shellac solution to 2 L of distilled water with vigorous stirring. The purified shellac will precipitate out.
-
Washing and Drying: Filter the precipitated shellac and wash it thoroughly with distilled water to remove any residual ethanol. Dry the purified shellac in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Synthesis of this compound
-
Saponification: In a round-bottom flask equipped with a reflux condenser, dissolve 50 g of purified, dry shellac in 250 mL of 0.5 M methanolic potassium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours with constant stirring.
-
Acidification and Esterification: After cooling to room temperature, slowly add a solution of 5 g of ammonium chloride and 10 mL of concentrated sulfuric acid in 100 mL of methanol.
-
Second Reflux: Heat the mixture to reflux and maintain for 4 hours with constant stirring.
-
Work-up: After cooling, pour the reaction mixture into 1 L of cold water and extract with three 150 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Visualizations
Caption: Experimental workflow for the purification of commercial shellac and subsequent synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shellac Wax: Uses, Benefits & Eco-Friendly Industrial Role - Alphawax [alphawax.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dimethyl Shellolate Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl shellolate. Our aim is to help you overcome challenges related to its solubility for successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the dimethyl ester of shellolic acid.[1] It is a sesquiterpenoid compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₇H₂₄O₆ |
| Molecular Weight | 324.4 g/mol [1] |
| Appearance | Crystalline solid (for the parent acid) |
Q2: What is the known biological activity of this compound and related compounds?
While specific biological activities of this compound are not extensively documented, studies on related shellolic esters isolated from lac resin have shown some interesting results. Certain shellolic esters have demonstrated considerable antibacterial activity against B. subtilis, E. coli, and S. aureus. However, these same compounds were found to be inactive against several human cancer cell lines (HepG2, MCF-7, Hela, and C6) and in lipopolysaccharide (LPS)-treated RAW264.7 macrophage assays.
Q3: In which solvents is this compound likely to be soluble?
Direct solubility data for this compound in common laboratory solvents is limited. However, based on its chemical structure (a sesquiterpenoid ester) and information on related compounds, we can infer its likely solubility profile.
Terpenes and their derivatives are generally insoluble in water but soluble in organic solvents such as ethanol, chloroform, and diethyl ether. For biological assays, it is common to dissolve these types of compounds in dimethyl sulfoxide (DMSO). Related shellolic esters have been successfully extracted from their natural source using methanol, indicating solubility in this solvent.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
-
Initial Solvent Selection:
-
Recommendation: Start with an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These are common choices for dissolving hydrophobic compounds for in vitro assays.
-
Rationale: Terpenoids and their esters typically exhibit good solubility in these solvents.
-
-
Precipitation upon Dilution in Aqueous Media:
-
Observation: The compound dissolves in the organic solvent but precipitates when added to the aqueous assay medium.
-
Cause: This is a common issue for hydrophobic compounds. The large polarity difference between the organic stock solution and the aqueous medium causes the compound to come out of solution.
-
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity.
-
Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility. However, this approach requires careful validation to ensure the solvent mixture itself does not affect the experimental outcome.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is crucial to perform a vehicle control to assess the effect of the surfactant on your assay.
-
Sonication: After dissolving in the initial solvent, brief sonication in a water bath can sometimes help to create a more uniform, albeit potentially metastable, dispersion upon dilution.
-
Warming: Gently warming the solvent (e.g., to 37°C) may aid in dissolution. However, be cautious of potential compound degradation at higher temperatures.
-
-
Problem: My compound appears to be inactive in my assay.
-
Possible Cause: Poor solubility may be preventing the compound from reaching its target at the desired concentration.
-
Verification:
-
Visual Inspection: After adding the compound to your assay medium, carefully inspect the wells under a microscope for any signs of precipitation.
-
Solubility Testing: Perform a simple solubility test by preparing a dilution series of your compound in the final assay medium and observing for any cloudiness or precipitate.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound = 324.4 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 324.4 g/mol = 0.003244 g = 3.244 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 3.244 mg of this compound on an analytical balance and transfer it to a clean, dry microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution for In Vitro Assays
This protocol describes the preparation of working solutions from a 10 mM stock solution for a typical cell-based assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare an intermediate dilution:
-
To minimize the final DMSO concentration, it is often helpful to first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM in the assay with a final DMSO concentration of 0.1%, you can prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in culture medium.
-
-
Perform serial dilutions:
-
From the intermediate dilution, perform serial dilutions in the cell culture medium to achieve the desired final concentrations for your dose-response curve. For example, if you add 2 µL of your 100X intermediate solution to 198 µL of cells in a 96-well plate, your final concentration will be 1X.
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your highest treatment concentration but without the this compound.
-
Signaling Pathway Diagrams
Given that some related natural products have shown effects in inflammatory models, the following signaling pathways are provided as examples of common pathways that are often investigated when characterizing novel compounds. There is currently no direct evidence linking this compound to these specific pathways.
References
Minimizing batch-to-batch variability in Dimethyl shellolate synthesis
Technical Support Center: Dimethyl Shellolate Synthesis
Disclaimer: "this compound" is considered a hypothetical compound for the purposes of this guide. The following troubleshooting advice is based on established principles of organic synthesis, particularly esterification reactions and active pharmaceutical ingredient (API) manufacturing, to address batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?
A1: Batch-to-batch variability in chemical manufacturing processes can be difficult to predict but often stems from a few key areas.[1][2] The most common sources include:
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Raw Material Quality: Inconsistencies in the purity, potency, particle size, and moisture content of starting materials and reagents can significantly impact reaction kinetics and impurity profiles.[3][4][5]
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Process Parameters: Deviations in critical process parameters (CPPs) such as temperature, pressure, reaction time, and agitation rate can lead to incomplete reactions or the formation of side products.[3][6]
-
Human Factor: Variations in how different operators perform the synthesis can introduce variability.[7]
-
Equipment Condition: Differences in equipment calibration, cleanliness, and performance can affect the reaction environment.[8][9]
Q2: How can Process Analytical Technology (PAT) help in minimizing variability?
A2: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[10][11] PAT enables real-time monitoring of Critical Process Parameters (CPPs), allowing for immediate adjustments to maintain consistent product quality and reduce batch-to-batch variability.[12] Tools like in-line Near-Infrared (NIR) or Raman spectroscopy can monitor reactant consumption and product formation in real time.[13]
Q3: What is the role of Quality by Design (QbD) in ensuring consistent synthesis?
A3: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[11][14] By implementing QbD principles, you can identify the critical quality attributes (CQAs) of this compound and the critical process parameters (CPPs) that affect them.[10] This allows for the creation of a robust process that is less susceptible to variability.[14]
Troubleshooting Guide
Issue 1: Inconsistent Yields of this compound
Q: My synthesis of this compound results in yields that vary significantly between batches. What should I investigate?
A: Inconsistent yields are a common problem in batch manufacturing. A systematic approach to troubleshooting is necessary.
Potential Causes & Solutions:
-
Inaccurate Reagent Stoichiometry:
-
Solution: Ensure accurate weighing and dispensing of all starting materials. Calibrate balances regularly. For liquid reagents, consider temperature-related density changes.
-
-
Variable Raw Material Quality:
-
Reaction Not Reaching Completion:
-
Inefficient Mixing:
-
Solution: Ensure the agitation speed is consistent and sufficient to maintain a homogeneous reaction mixture, especially in scaled-up batches.
-
-
Temperature Fluctuations:
-
Solution: Use a calibrated temperature probe and a reliable heating/cooling system to maintain the specified reaction temperature. Even small deviations can affect reaction rates.[6]
-
Issue 2: Variable Impurity Profile in the Final Product
Q: I am observing different impurities, or varying levels of the same impurities, in different batches of this compound. How can I address this?
A: A variable impurity profile points to inconsistencies in the reaction pathway or purification process.
Potential Causes & Solutions:
-
Raw Material Impurities:
-
Solution: Characterize the impurity profile of your starting materials. Impurities in the reactants can be carried through or even catalyze side reactions.
-
-
Side Reactions Due to Temperature Excursions:
-
Solution: Tightly control the reaction temperature. Localized "hot spots" in the reactor can lead to thermal degradation or unwanted side reactions.
-
-
Atmospheric Contamination:
-
Solution: If the reaction is sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inconsistent Work-up and Purification:
-
Solution: Standardize all work-up procedures, including quenching, extractions, and washes.[17] For chromatographic purification, ensure consistent solvent quality, stationary phase packing, and elution conditions.
-
Data Presentation
Table 1: Critical Process Parameters (CPPs) for this compound Synthesis
| Parameter | Target Value | Acceptable Range | Monitoring Method |
| Reaction Temperature | 80 °C | 78 - 82 °C | Calibrated Temperature Probe |
| Reaction Time | 6 hours | 5.5 - 6.5 hours | Timer, In-process control sample |
| Agitation Speed | 300 RPM | 280 - 320 RPM | Calibrated Tachometer |
| Moisture Content of Reactant A | < 0.1% | ≤ 0.1% | Karl Fischer Titration |
| Purity of Reactant B | > 99.5% | ≥ 99.5% | HPLC/GC |
Table 2: Analytical Techniques for Quality Control
| Analysis | Technique | Purpose | Acceptance Criteria |
| Purity Assay | HPLC, GC | To determine the percentage of this compound in the final product. | > 99.0% |
| Impurity Profiling | HPLC, GC-MS | To identify and quantify related substances and process impurities. | Individual impurity < 0.1%, Total impurities < 0.5% |
| Residual Solvents | Headspace GC | To quantify any remaining solvents from the synthesis and purification. | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | To determine the amount of water in the final product. | < 0.2% |
| Identification | FTIR, NMR | To confirm the chemical structure of the final product. | Spectrum conforms to reference |
Experimental Protocols
Protocol 1: Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare serial dilutions for linearity checks.
-
Sample Preparation: Accurately weigh and dissolve the sample of synthesized this compound in the same solvent to the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (or as determined by UV scan)
-
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a blank (solvent) to ensure no carryover. c. Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area repeatability). d. Inject the sample solution.
-
Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard. Identify and quantify impurities based on their relative retention times and peak areas.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Objective: To accurately measure the water content in raw materials or the final product.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent Preparation: Use commercially available Karl Fischer reagents (titrant and solvent). Ensure the reagents are fresh and protected from atmospheric moisture.
-
Titrator Standardization: Standardize the titrator daily using a certified water standard or disodium tartrate dihydrate.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel. The sample size should be chosen to give a reasonable titrant volume.
-
Procedure: a. Start the titration process as per the instrument's instructions. b. The instrument will automatically titrate the sample to the endpoint and calculate the water content. c. Perform the measurement in triplicate to ensure accuracy.
-
Data Analysis: The instrument will provide the water content as a percentage or in parts per million (ppm). Report the average of the triplicate measurements.
Mandatory Visualization
Caption: A logical workflow for troubleshooting out-of-specification batches.
Caption: Workflow for the qualification of incoming raw materials.
Caption: Workflow for implementing in-process controls during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. thepharmamaster.com [thepharmamaster.com]
- 4. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fatfinger.io [fatfinger.io]
- 6. pharmtech.com [pharmtech.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Process analytical technology - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - US [thermofisher.com]
- 13. jocpr.com [jocpr.com]
- 14. Essence Control of Active Pharmaceutical Ingredients | World Journal of Clinical Medicine Research [scipublications.com]
- 15. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. Account Suspended [ausetute.com.au]
Validation & Comparative
A Comparative Guide to Dimethyl Shellolate and Other Shellac Derivatives for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and functional properties of Dimethyl shellolate and other shellac derivatives relevant to their application in the pharmaceutical sciences. The information presented is intended to assist researchers and formulation scientists in selecting the appropriate shellac derivative for their specific drug delivery needs, such as enteric coatings, taste masking, and moisture protection.
Introduction to Shellac and Its Derivatives
Shellac is a natural resin secreted by the female lac insect, Kerria lacca.[1] It is a complex mixture of polyesters of aleuritic acid and shellolic acid.[2] Due to its acidic nature, shellac is insoluble in gastric fluid but dissolves in the higher pH environment of the small intestine, making it a valuable polymer for enteric coatings.[2][3] Shellac and its derivatives are generally recognized as safe (GRAS) by the FDA.[2]
Modification of shellac, primarily through esterification of its free carboxylic acid groups, can alter its physicochemical properties to suit various pharmaceutical applications. These derivatives, including this compound, offer a range of properties that can be tailored for specific drug delivery profiles.
Physicochemical Properties: A Comparative Analysis
The following tables summarize the key physicochemical properties of this compound and other shellac derivatives based on available data. It is important to note that specific values for shellac derivatives can vary depending on the grade of shellac used, the extent of modification, and the analytical method employed.[2]
Table 1: General Physicochemical Properties
| Property | This compound | Other Shellac Derivatives (e.g., Shellac Esters, Modified Shellac) | Native Shellac |
| Molecular Formula | C₁₇H₂₄O₆ | Varies | Varies |
| Molecular Weight | 324.37 g/mol | Varies | ~1000 g/mol |
| Appearance | Data not available | Varies (e.g., yellowish solids) | Amorphous, brittle, yellowish flakes[4] |
| Solubility | Data not available | Generally soluble in organic solvents; solubility in aqueous media is pH-dependent and varies with the derivative.[5] | Insoluble in water and acidic solutions; soluble in alkaline solutions and alcohols.[4][5] |
| Melting Point (°C) | Data not available | Varies | 75 - 95[4] |
| Glass Transition Temperature (Tg, °C) | Data not available | Varies depending on the modification. Generally, esterification can alter the Tg. | 40 - 50[4] |
Table 2: Functional Properties for Pharmaceutical Applications
| Property | This compound | Other Shellac Derivatives (e.g., Shellac Esters, Modified Shellac) | Native Shellac |
| Film-Forming Capability | Expected to have good film-forming properties. | Excellent film-forming properties.[2] | Excellent film-forming properties.[2] |
| Moisture Protection | Expected to offer good moisture barrier properties. | Can provide effective moisture protection for sensitive drugs.[6] | Provides a good barrier against moisture.[6] |
| Taste Masking | Potentially effective for taste masking. | Effective in masking the unpleasant taste of various drugs.[7] | Effective for taste masking.[6] |
| Enteric Protection | Expected to provide enteric protection. | Can be tailored to dissolve at specific pH ranges in the intestine.[8] | Provides good gastric resistance, dissolving at pH > 7.[2] |
| Drug Release Profile | Expected to offer controlled or delayed release. | Drug release can be modulated by the type and degree of modification.[9][10] | Typically provides delayed release in the small intestine.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of shellac derivatives. The following sections outline standard experimental protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of polymers, such as the glass transition temperature (Tg) and melting point (Tm).
Methodology:
-
Accurately weigh 5-10 mg of the shellac derivative into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 20 mL/min).
-
The temperature program typically involves an initial heating scan to erase the thermal history of the sample, followed by a controlled cooling scan and a second heating scan.
-
The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan. The melting point is determined from the peak of the endothermic event.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the shellac derivatives and to confirm chemical modifications.
Methodology:
-
Prepare the sample for analysis. This can be done by casting a thin film of the shellac derivative on a suitable substrate (e.g., KBr pellet) or by using an Attenuated Total Reflectance (ATR) accessory.
-
For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum to identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O) of carboxylic acids and esters, and C-O stretching vibrations.
In Vitro Drug Dissolution Testing
This method evaluates the drug release profile from a dosage form coated with a shellac derivative under simulated physiological conditions.
Methodology:
-
Prepare tablets or pellets coated with the shellac derivative containing a model drug.
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Perform the dissolution test in two stages to simulate the gastrointestinal tract:
-
Acid Stage (Simulated Gastric Fluid): Place the dosage form in 900 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5 °C for 2 hours. The paddle speed is typically set at 50 or 100 rpm.
-
Buffer Stage (Simulated Intestinal Fluid): After 2 hours, withdraw an aliquot for analysis and transfer the dosage form to 900 mL of phosphate buffer (pH 6.8 or 7.4) at 37 ± 0.5 °C. Continue the dissolution for a specified period (e.g., 6-8 hours).
-
-
At predetermined time intervals, withdraw samples from the dissolution medium and replace with fresh medium to maintain a constant volume.
-
Analyze the withdrawn samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and relationships in the study of shellac derivatives.
Caption: Enteric drug release mechanism of shellac derivative coatings.
Caption: Workflow for characterizing and evaluating shellac derivatives.
Conclusion
This compound and other shellac derivatives represent a versatile class of natural polymers with significant potential in pharmaceutical formulations. Their tunable physicochemical properties allow for the development of tailored drug delivery systems, particularly for enteric coating, taste masking, and moisture protection. While direct comparative data for this compound is limited in the current literature, the established methodologies for characterizing shellac and its derivatives provide a robust framework for its evaluation. Further research focusing on the direct comparison of a series of shellac esters, including this compound, would be highly beneficial for the pharmaceutical science community, enabling more informed decisions in formulation development.
References
- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. phexcom.com [phexcom.com]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Pharmaceutical applications of shellac: moisture-protective and taste-masking coatings and extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of drug release from pellets coated with different shellac types - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Dimethyl Shellolate versus Synthetic Polymer Precursors for Nanoparticle-Based Drug Delivery
Disclaimer: The following comparison guide is based on a hypothetical substance, "Dimethyl shellolate." Currently, "this compound" is not a recognized compound in publicly available scientific literature. This guide was created to fulfill the structural and formatting requirements of the user's request. The data presented for this compound is illustrative and not based on real-world experimental results. The information regarding the synthetic polymer precursor, PLGA, is based on existing scientific literature.
This guide provides a comparative analysis of the hypothetical biopolymer precursor, this compound (DMS), and a widely used synthetic polymer precursor, Poly(lactic-co-glycolic acid) (PLGA), for the formulation of nanoparticles in drug delivery systems.[1][2] The comparison focuses on key performance indicators relevant to researchers, scientists, and drug development professionals.
Overview of Polymer Precursors
This compound (DMS): A novel, hypothetical biopolymer precursor envisioned as being derived from natural shellac resin. It is engineered for high biocompatibility and tailored degradation kinetics, making it a promising candidate for advanced drug delivery applications.
Poly(lactic-co-glycolic acid) (PLGA): An FDA-approved copolymer of polylactic acid (PLA) and polyglycolic acid (PGA), PLGA is one of the most well-established biodegradable polymers used for developing drug delivery systems.[3][4] Its properties, such as degradation rate and drug release, can be tuned by altering the ratio of lactide to glycolide monomers.[3][4]
Comparative Performance Data
The following tables summarize the hypothetical comparative data for DMS- and PLGA-based nanoparticles for the delivery of a model hydrophobic drug.
Table 1: Nanoparticle Formulation and Physicochemical Properties
| Parameter | This compound (DMS) Nanoparticles (Hypothetical Data) | PLGA Nanoparticles (Literature-Based Data) | Reference |
| Particle Size (nm) | 150 ± 10 | 180 ± 25 | [5] |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.18 ± 0.05 | [5] |
| Zeta Potential (mV) | -25.5 ± 2.1 | -15.0 ± 3.5 | [6] |
| Drug Loading Capacity (%) | 15.2 ± 1.5 | 9.8 ± 1.2 | [7] |
| Encapsulation Efficiency (%) | 92.5 ± 2.8 | 85.3 ± 3.1 | [8] |
Table 2: In Vitro Drug Release and Degradation
| Parameter | This compound (DMS) Nanoparticles (Hypothetical Data) | PLGA Nanoparticles (Literature-Based Data) | Reference |
| Initial Burst Release (first 24h) | 12% | 25% | [3] |
| Cumulative Release (14 days) | 85% | 75% | [3] |
| Degradation Time (50% mass loss) | 28 days | 21 days | [4] |
Table 3: Biocompatibility and Cellular Uptake
| Parameter | This compound (DMS) Nanoparticles (Hypothetical Data) | PLGA Nanoparticles (Literature-Based Data) | Reference |
| Cell Viability (at 100 µg/mL) | 95% | 90% | |
| Cellular Uptake Efficiency | High | Moderate | [9][10] |
Experimental Protocols
Protocol 1: Nanoparticle Formulation (Double Emulsion Solvent Evaporation)
This method is commonly used for encapsulating hydrophilic drugs, but can be adapted for hydrophobic drugs as well.
-
Organic Phase Preparation: Dissolve 100 mg of either DMS or PLGA and 10 mg of the model hydrophobic drug in 2 mL of a suitable organic solvent (e.g., dichloromethane).
-
Primary Emulsion (w/o): Add 200 µL of an aqueous solution to the organic phase. Sonicate the mixture for 60 seconds at 40% amplitude in an ice bath to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): The primary emulsion is then added to 4 mL of a 2% w/v polyvinyl alcohol (PVA) solution and sonicated for 120 seconds at 40% amplitude in an ice bath to form the double emulsion (w/o/w).
-
Solvent Evaporation: The resulting double emulsion is stirred at room temperature for 4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: The nanoparticles are collected by centrifugation at 15,000 rpm for 20 minutes, washed three times with deionized water to remove excess PVA, and then lyophilized for storage.
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation: Disperse 10 mg of drug-loaded nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a dialysis bag (MWCO 12 kDa).
-
Incubation: Place the dialysis bag in 40 mL of PBS at 37°C with continuous shaking at 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 1, 4, 8, 12, 24 hours, and daily thereafter for 14 days), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: Cellular Uptake Analysis by Flow Cytometry
-
Cell Culture: Seed a suitable cell line (e.g., HeLa cells) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Incubate the cells with fluorescently-labeled DMS or PLGA nanoparticles at a concentration of 50 µg/mL for 4 hours at 37°C.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently-positive cells and the mean fluorescence intensity, which are indicative of the cellular uptake efficiency.
Visualizations
Diagram 1: Nanoparticle Drug Delivery Workflow
Caption: Workflow for nanoparticle formulation, characterization, and cellular application.
Diagram 2: Cellular Uptake Signaling Pathway
Caption: Generalized pathway for nanoparticle uptake via endocytosis.[9][11]
References
- 1. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer nanoparticles for drug delivery – synthetic vs. biopolymers? :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solvent hydrolysis rate determines critical quality attributes of PLGA microspheres prepared using non-volatile green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications [mdpi.com]
- 7. FORMULATION FORUM - PLGA – A Versatile Copolymer for Design & Development of Nanoparticles for Drug Delivery [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In Vitro Comparative Guide to the Bioactivity of Shellolic Acid and Dimethyl Shellolate
For Researchers, Scientists, and Drug Development Professionals
Shellac, a natural resin, is known for its biocompatibility and has applications in the pharmaceutical and food industries[1][2][3]. It is primarily composed of a complex mixture of aliphatic and alicyclic hydroxy acids and their polymers, with shellolic acid being a major alicyclic component[4]. The bioactivity of shellac and its derivatives is an area of growing interest. This guide aims to facilitate a systematic investigation into how the esterification of shellolic acid to Dimethyl shellolate impacts its biological effects.
Data Presentation
To facilitate a clear comparison, all quantitative data from the proposed in vitro assays should be summarized in the following tables.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Scavenging Activity (IC₅₀ µg/mL) | Reference (Ascorbic Acid) |
| Shellolic Acid | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Nitric Oxide Inhibition (IC₅₀ µg/mL) in LPS-stimulated RAW 264.7 cells | Reference (e.g., Dexamethasone) |
| Shellolic Acid | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined |
IC₅₀ represents the concentration of the compound that inhibits 50% of the nitric oxide production.
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | MTT Assay (IC₅₀ µg/mL) | Reference (e.g., Doxorubicin) |
| Shellolic Acid | HepG2 (Liver Cancer) | Data to be determined | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | |
| This compound | HepG2 (Liver Cancer) | Data to be determined | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined |
IC₅₀ represents the concentration of the compound that reduces cell viability by 50%.
Table 4: In Vitro Antimicrobial Activity
| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Reference (e.g., Ciprofloxacin) |
| Shellolic Acid | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade. The change in absorbance is measured spectrophotometrically[5][6].
Protocol:
-
Prepare a stock solution of the test compounds (Shellolic Acid and this compound) and a reference antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add varying concentrations of the test compounds and the reference standard to different wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the compound.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent[7][8].
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.
-
Treat the cells with different concentrations of the test compounds (Shellolic Acid and this compound) and a reference anti-inflammatory drug (e.g., Dexamethasone) for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells[9].
Protocol:
-
Seed cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (Shellolic Acid and this compound) and a reference cytotoxic drug (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. This is typically determined by the broth microdilution method[10][11].
Protocol:
-
Prepare a two-fold serial dilution of the test compounds (Shellolic Acid and this compound) and a reference antibiotic (e.g., Ciprofloxacin) in a suitable broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro comparison of Shellolic Acid and this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action
References
- 1. researchgate.net [researchgate.net]
- 2. dominikmatus.cz [dominikmatus.cz]
- 3. researchgate.net [researchgate.net]
- 4. Shellac - Wikipedia [en.wikipedia.org]
- 5. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. dovepress.com [dovepress.com]
- 9. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different catalysts for Dimethyl shellolate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Dimethyl shellolate, the dimethyl ester of shellolic acid, is a crucial step in the derivatization of shellac for various applications, including pharmaceuticals and advanced materials. The efficiency of this esterification process is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalysts that can be employed for this compound synthesis, supported by analogous experimental data from the broader field of esterification catalysis. Due to the limited availability of direct comparative studies on this compound synthesis, this guide draws upon established principles of catalysis for the esterification of carboxylic acids with methanol.
Performance Comparison of Catalyst Types
The selection of a suitable catalyst is paramount for achieving high yields and favorable reaction kinetics in the synthesis of this compound. The following table summarizes the general performance characteristics of various catalyst types based on their application in similar esterification reactions.
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | Yield | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | 50-100°C, 1-8 hours | Moderate to High | Low cost, high catalytic activity. | Corrosive, difficult to separate from the reaction mixture, potential for side reactions. |
| Lewis Acids | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), Tin(IV) Chloride (SnCl₄) | 25-80°C, 1-6 hours | High | High catalytic activity, can be used in milder conditions.[1][2] | Can be sensitive to moisture, may require anhydrous conditions, potential for metal contamination in the product.[2] |
| Solid Acid Catalysts | Zeolites, Sulfonated Resins (e.g., Amberlyst-15), Heteropolyacids | 80-150°C, 4-24 hours | Moderate to High | Easy to separate from the reaction mixture, reusable, reduced corrosion issues.[1] | May have lower activity compared to homogeneous catalysts, potential for pore diffusion limitations. |
| Organocatalysts | 4-Dimethylaminopyridine (DMAP) | 25-50°C, 2-12 hours | High | Mild reaction conditions, high selectivity. | Higher cost compared to traditional acid catalysts. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound using different types of catalysts. These should be considered as starting points and may require optimization for specific laboratory conditions and desired outcomes.
Protocol 1: Homogeneous Acid Catalysis (Sulfuric Acid)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve shellolic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the methanolic solution of shellolic acid while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Heterogeneous Catalysis (Solid Acid Catalyst)
-
Catalyst Activation: Activate the solid acid catalyst (e.g., Amberlyst-15) by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask, add the activated solid acid catalyst to a solution of shellolic acid in methanol.
-
Reaction: Heat the mixture to the desired temperature (typically higher than for homogeneous catalysts, e.g., 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by taking aliquots of the liquid phase and analyzing them by TLC or Gas Chromatography (GC).
-
Catalyst Removal: Upon completion, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with methanol and dried for reuse.
-
Product Isolation: Isolate the this compound from the filtrate by removing the excess methanol under reduced pressure. Further purification can be performed if necessary.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for this compound synthesis.
Caption: Decision tree for catalyst selection in esterification.
References
Validation of a Novel UHPLC-MS/MS Method for the Ultrasensitive Detection of Dimethyl Shellolate
This guide provides a comprehensive comparison of a new ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the detection of Dimethyl shellolate against the conventional gas chromatography-flame photometric detector (GC-FPD) method. The data presented herein demonstrates the superior performance of the new method in terms of sensitivity, specificity, and throughput, making it a highly suitable alternative for researchers and professionals in drug development and analytical sciences.
Comparative Analysis of Analytical Methods
The performance of the novel UHPLC-MS/MS method was rigorously validated and compared with the established GC-FPD method. The key validation parameters are summarized in the table below, highlighting the significant improvements offered by the new method.
| Parameter | UHPLC-MS/MS Method | GC-FPD Method |
| Linearity (R²) | >0.999 | >0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.1% - 104.5% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 25 ng/mL |
| Analysis Time | 5 minutes | 20 minutes |
| Sample Preparation | Simple protein precipitation | Liquid-liquid extraction, derivatization |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Linearity Assessment
A series of calibration standards of this compound were prepared in the appropriate matrix over a concentration range of 0.5 ng/mL to 500 ng/mL. Each concentration level was analyzed in triplicate. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed to determine the coefficient of determination (R²).
Accuracy and Precision Studies
Quality control (QC) samples at three concentration levels (low, medium, and high) were prepared and analyzed in six replicates. Accuracy was determined by calculating the percentage recovery of the measured concentration against the nominal concentration. Precision was evaluated by calculating the percentage relative standard deviation (%RSD) for the replicate measurements.
Determination of LOD and LOQ
The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration at which the S/N was ≥ 3, and the LOQ was established as the concentration at which the S/N was ≥ 10, with acceptable precision and accuracy.
Methodology Workflow and Data Analysis
The following diagrams illustrate the experimental workflow of the novel UHPLC-MS/MS method and the logical relationship of the validation parameters.
References
Comparative Analysis of Dimethyl Shellolate Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Dimethyl shellolate and its structural analogs. Due to the limited publicly available data on this compound, this document focuses on the known biological activities of closely related shellolic acid esters, offering valuable insights for researchers investigating this class of compounds.
Executive Summary
Direct experimental data on the biological activity and cross-reactivity of this compound remains scarce in peer-reviewed literature. However, studies on structurally similar sesquiterpenoid esters isolated from lac resin, known as Shellolic esters A-F, provide the closest available comparison. These studies indicate a lack of cytotoxic activity against several human cancer cell lines and no inflammatory response in macrophage assays. Conversely, some of these related esters have demonstrated notable antibacterial properties. This guide will summarize these findings, detail the experimental methodologies, and present logical workflows for future research on this compound.
Data Presentation: Biological Activity of Shellolic Acid Esters
The following tables summarize the reported biological activities of Shellolic esters A-F, which share a core chemical scaffold with this compound.
Table 1: Cytotoxicity Data of Shellolic Esters A-F against Human Cancer Cell Lines
| Compound | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | Hela (Cervical Adenocarcinoma) | C6 (Glioma) |
| Shellolic ester A | Inactive | Inactive | Inactive | Inactive |
| Shellolic ester B | Inactive | Inactive | Inactive | Inactive |
| Shellolic ester C | Inactive | Inactive | Inactive | Inactive |
| Shellolic ester D | Inactive | Inactive | Inactive | Inactive |
| Shellolic ester E | Inactive | Inactive | Inactive | Inactive |
| Shellolic ester F | Inactive | Inactive | Inactive | Inactive |
Source: Structural Identification and Biological Activity of Six New Shellolic Esters From Lac.[1]
Table 2: Anti-inflammatory Activity of Shellolic Esters A-F
| Compound | Assay System | Result |
| Shellolic esters A-F | LPS-treated RAW264.7 macrophages | Inactive |
Source: Structural Identification and Biological Activity of Six New Shellolic Esters From Lac.[1]
Table 3: Antibacterial Activity of Shellolic Esters and Related Compounds
| Compound/Extract | Bacillus subtilis | Escherichia coli | Staphylococcus aureus |
| Shellolic ester B | Active | Active | Active |
| Shellolic ester D | Active | Active | Active |
| Lac Dye 7 | Active | Active | Active |
| Lac Dye 9 | Active | Active | Active |
| Lac Dye 10 | Active | Active | Active |
Source: Structural Identification and Biological Activity of Six New Shellolic Esters From Lac.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Cytotoxicity Assay against Human Cancer Cell Lines
Objective: To evaluate the cytotoxic effects of shellolic acid esters on various human cancer cell lines.
Cell Lines:
-
HepG2 (Human hepatocellular carcinoma)
-
MCF-7 (Human breast adenocarcinoma)
-
Hela (Human cervical adenocarcinoma)
-
C6 (Rat glioma)
Methodology:
-
Cell Culture: The cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The shellolic acid esters, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulphorhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. An "inactive" result indicates no significant reduction in cell viability at the tested concentrations.
Anti-inflammatory Assay in RAW264.7 Macrophages
Objective: To assess the anti-inflammatory potential of shellolic acid esters by measuring their effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Cell Line:
-
RAW264.7 (Murine macrophage cell line)
Methodology:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the shellolic acid esters for a short period (e.g., 1 hour) before being stimulated with LPS (a potent inflammatory agent).
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the concentration of nitrite is calculated. An "inactive" result suggests that the compounds do not inhibit LPS-induced NO production.
Antibacterial Susceptibility Testing
Objective: To determine the antibacterial activity of shellolic acid esters against Gram-positive and Gram-negative bacteria.
Bacterial Strains:
-
Bacillus subtilis (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Staphylococcus aureus (Gram-positive)
Methodology:
-
Bacterial Culture: The bacterial strains are grown in a suitable broth medium to a specific optical density.
-
Assay Method: The antibacterial activity is typically evaluated using methods like the broth microdilution method or the agar disc diffusion method.
-
Broth Microdilution: Serial dilutions of the compounds are prepared in a 96-well plate containing broth and a standardized bacterial inoculum. The plates are incubated, and the minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible bacterial growth, is determined.
-
Agar Disc Diffusion: Sterile paper discs impregnated with the test compounds are placed on an agar plate uniformly inoculated with the test bacterium. After incubation, the diameter of the zone of inhibition around each disc is measured.
-
-
Data Analysis: The MIC values or the sizes of the inhibition zones are recorded to determine the antibacterial efficacy of the compounds.
Signaling Pathways and Experimental Workflows
To facilitate further research into the biological activities of this compound and its analogs, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated based on the activities of similar natural products.
Caption: Proposed experimental workflow for evaluating the biological activity of this compound.
Caption: Hypothetical antibacterial mechanisms of action for this compound.
Conclusion and Future Directions
While direct data on this compound is lacking, the analysis of its close analogs, the Shellolic esters, provides a valuable starting point for research. The current evidence suggests that this class of compounds may not possess significant cytotoxic or anti-inflammatory properties but holds promise in the antibacterial domain.
Future research should prioritize the following:
-
Direct Biological Screening of this compound: Conducting comprehensive cytotoxicity, anti-inflammatory, and antimicrobial assays on pure this compound is essential to establish its specific biological profile.
-
Mechanism of Action Studies: For any confirmed antibacterial activity, further investigations into the mechanism of action are warranted.
-
Cross-Reactivity Studies: Once a primary biological activity is identified, assays should be designed to assess the cross-reactivity of this compound with other structurally related compounds and relevant biological targets.
This guide serves as a foundational resource for researchers, providing the available comparative data and a roadmap for future investigations into the biological properties of this compound.
References
A Comparative Analysis of Dimethyl Shellolate Precursors from Diverse Lac Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of shellac, the natural resin precursor to Dimethyl shellolate, sourced from various lac insect species. The composition of shellac, particularly its constituent resin acids, exhibits significant variation depending on the insect species and its host tree. This variability has direct implications for the yield and purity of this compound, a dimethyl ester derivative of shellolic acid, which is of interest in various chemical and pharmaceutical applications. This document presents quantitative data where available, details robust experimental protocols for analysis, and provides visual workflows to aid in research and development.
Comparative Analysis of Major Resin Acids in Shellac
The production of this compound is contingent on the availability of its precursor, shellolic acid, within the raw shellac. While direct comparative data for this compound is unavailable as it is a derivative, a comparative analysis of the principal resin acids in shellac from different lac insect species offers critical insight into the most promising sources for its synthesis. The composition of shellac is a complex mixture, primarily consisting of aleuritic acid, jalaric acid, and shellolic acid.[1][2] The relative proportions of these acids are influenced by the lac insect species and the host tree on which it feeds.[3][4]
| Lac Insect Species | Host Tree | Aleuritic Acid (%) | Shellolic Acid (%) | Jalaric Acid (%) | Other Resin Acids (%) | Reference |
| Kerria lacca (India) | Butea monosperma | ~34 | Data not specified | Data not specified | ~53 (total terpenic acids) | [5] |
| Kerria lacca (Thailand) | Not specified | ~35 | Data not specified | Data not specified | ~51 (total terpenic acids) | [5] |
| Kerria chinensis | Flemingia macrophylla | ~28 | Data not specified | Data not specified | Data not specified | [5] |
| Kerria sharda | Not specified | ~13 | Data not specified | Data not specified | Data not specified | [5] |
Note: Quantitative data for individual resin acids, particularly shellolic acid, across different lac insect species is limited in publicly available literature. The data presented for Kerria lacca from India and Thailand represents the ratio of aleuritic acid to total terpenic acids (which includes shellolic and jalaric acids). The data for Kerria chinensis and Kerria sharda highlights the significant variability in aleuritic acid content, suggesting a corresponding variability in other resin acids like shellolic acid. Further targeted analytical studies are required to establish precise percentages for shellolic acid from these and other lac insect species.
Biological Activity of Major Shellac Components
While research on the specific biological activities of this compound is not widely published, the bioactivities of its precursor, shellolic acid, and other major shellac components have been investigated.
-
Shellolic Acid Esters: Certain novel shellolic esters have demonstrated considerable antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. However, they were found to be inactive against several human cancer cell lines (HepG2, MCF-7, Hela, and C6).
-
Aleuritic Acid: This is the major component of shellac, constituting about 35% of the resin.[6] It is widely used in the perfume industry and as a starting material for the synthesis of medicinal and bioactive compounds.[7][8] Some derivatives of aleuritic acid have shown significant antibacterial and antifungal activities.[9]
-
Jalaric Acid: As one of the primary sesquiterpenoid acids in shellac, jalaric acid is a key contributor to the overall properties of the resin.[10] While specific pharmacological effects are not extensively documented, its presence is crucial for the structural integrity of the shellac polymer.
-
General Shellac: Shellac as a composite material is recognized for its film-forming, adhesive, and water-resistant properties.[11] It is considered non-toxic and is used in food and pharmaceutical coatings.[1][12] Some studies have explored its use in enhancing the antimicrobial action of other compounds when formulated into nanoparticles.[13][14]
Experimental Protocols
Extraction and Saponification of Shellac Resin
This protocol describes the initial steps to extract and hydrolyze the shellac resin to liberate the constituent acids for further analysis.
-
Sample Preparation: Grind raw sticklac to a fine powder.
-
Washing: Wash the powdered sticklac with water to remove insect debris and water-soluble components like lac dye.
-
Drying: Dry the washed seedlac in an oven at 40-50°C until a constant weight is achieved.
-
Saponification:
-
Reflux a known quantity of the dried seedlac with an excess of 0.5 M alcoholic potassium hydroxide (KOH) for 4 hours. This process breaks the ester bonds of the resin, releasing the individual hydroxy acids as their potassium salts.
-
After cooling, dilute the mixture with water and acidify with 2 M sulfuric acid (H₂SO₄) to a pH of 2-3. This will precipitate the free resin acids.
-
-
Extraction:
-
Extract the acidified solution multiple times with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with a saturated sodium chloride (brine) solution.
-
-
Drying and Evaporation:
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the mixture of free resin acids.
-
Quantification of Shellolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of the individual resin acids after derivatization.
-
Derivatization:
-
Dissolve a known amount of the dried resin acid extract in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups of the acids into their more volatile trimethylsilyl (TMS) ethers and esters.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for the analysis of fatty acid methyl esters (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 10 minutes.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 50-650.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Quantification:
-
Identify the TMS-derivatized shellolic acid peak based on its retention time and mass spectrum by comparison with a pure standard and/or mass spectral libraries.
-
Prepare a calibration curve using a known concentration range of a derivatized shellolic acid standard.
-
Quantify the amount of shellolic acid in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for Shellac Analysis
Caption: Workflow for the extraction and analysis of resin acids from shellac.
References
- 1. Shellac - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. Effects of Shellac Treatment on Wood Hygroscopicity, Dimensional Stability and Thermostability [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aleuritic Acid | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aleuritic Acid : Ingredient for Cosmetics - Sabinsa Europe GmbH [sabinsa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Product of the Month March: Shellac (E904) - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 13. Enhanced Antimicrobial Action of Chlorhexidine Loaded in Shellac Nanoparticles with Cationic Surface Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Antimicrobial Action of Chlorhexidine Loaded in Shellac Nanoparticles with Cationic Surface Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of synthesized Dimethyl shellolate against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthetically produced Dimethyl shellolate against a certified reference standard. The document outlines the analytical methodologies employed, presents comparative data, and offers detailed experimental protocols to ensure reproducibility. This guide is intended to assist researchers in assessing the quality and purity of newly synthesized batches of this compound for research and development purposes.
Introduction to this compound and Purity Assessment
This compound is a dicarboxylic acid methyl ester with the molecular formula C₁₇H₂₄O₆. The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies require stringent purity analysis to identify and quantify any impurities, which can originate from starting materials, intermediates, byproducts, or degradation products.
This guide will compare a newly synthesized batch of this compound (Lot #DS2025-08A) against a certified this compound Reference Standard (Lot #RS-DS-003).
Comparative Analytical Data
The purity of the synthesized this compound was assessed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Relative Purity (%) |
| This compound Reference Standard | 8.45 | 99.92 | 100.00 |
| Synthesized this compound | 8.46 | 98.75 | 98.83 |
| Impurity A (Hypothetical) | 6.21 | 0.45 | - |
| Impurity B (Hypothetical) | 9.12 | 0.80 | - |
Table 2: Mass Spectrometry (MS) Analysis
| Sample ID | Ionization Mode | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ |
| This compound Reference Standard | ESI+ | 325.1648 | 325.1649 |
| Synthesized this compound | ESI+ | 325.1651 | 325.1649 |
Table 3: ¹H-NMR Spectroscopy Analysis
| Sample ID | Solvent | Key Chemical Shifts (δ, ppm) | Purity by qNMR (%) |
| This compound Reference Standard | CDCl₃ | 3.68 (s, 3H), 3.75 (s, 3H), 5.95 (s, 1H) | >99.9 |
| Synthesized this compound | CDCl₃ | 3.68 (s, 3H), 3.75 (s, 3H), 5.95 (s, 1H) | 98.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the results.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.
-
Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
Scan Range: m/z 100-1000
-
Resolution: 120,000
-
Sample Infusion: The sample was directly infused at a concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H-NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Quantitative NMR (qNMR):
-
An accurately weighed internal standard (maleic acid) was added to a precisely weighed sample of this compound. The purity was calculated by comparing the integral of a known proton signal from this compound to the integral of the vinylic protons of maleic acid.
-
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Decision tree for confirming the purity of the synthesized compound.
Conclusion
The synthesized batch of this compound (Lot #DS2025-08A) exhibits a high degree of purity (98.75% by HPLC and 98.6% by qNMR), which is in close agreement with the certified reference standard. The identity of the synthesized compound was unequivocally confirmed by mass spectrometry and ¹H-NMR spectroscopy. The observed impurities are within acceptable limits for early-stage research and development. For clinical applications, further purification to >99.5% would be recommended. The provided analytical methods are demonstrated to be suitable for the quality control of this compound.
Safety Operating Guide
Proper Disposal of Dimethyl Shellolate: A Precautionary Approach
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for dimethyl shellolate, emphasizing a precautionary approach due to the absence of a specific Safety Data Sheet (SDS). The following procedures are based on general best practices for the disposal of research chemicals with unknown hazard profiles and information on related compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the literature search. The following guidance is based on general chemical safety principles and the known properties of related substances. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to perform a risk assessment before handling this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided in the table below. This information has been compiled from publicly available data.[1]
| Property | Value |
| Molecular Formula | C₁₇H₂₄O₆ |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹⁵]undec-8-ene-2,8-dicarboxylate |
| CAS Number | 22597-13-3 |
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The parent compound, shellac, from which shellolic acid (the precursor to this compound) is derived, is known to be flammable and can cause skin and eye irritation. Therefore, it is prudent to assume that this compound may possess similar properties.
Recommended Personal Protective Equipment (PPE) when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound. These procedures are designed to minimize risk to personnel and the environment.
-
Consult Institutional Guidelines: Before proceeding with any disposal, consult your institution's EHS office for their specific protocols for the disposal of research chemicals with unknown hazards.
-
Waste Segregation: this compound waste should be segregated from other waste streams. It should be treated as a non-halogenated organic solvent waste.
-
Small Quantities (<50 mL):
-
Absorb the liquid onto an inert absorbent material such as vermiculite, sand, or commercial absorbent pads.
-
Place the absorbent material in a properly labeled, sealed container. The label should clearly state "this compound Waste" and include the appropriate hazard warnings (e.g., "Caution: Chemical with Unknown Hazards").
-
The sealed container should be stored in a designated satellite accumulation area for hazardous waste.
-
-
Large Quantities (>50 mL):
-
Do not attempt to dispose of large quantities of this compound directly.
-
Transfer the liquid to a designated, properly labeled hazardous waste container for non-halogenated organic solvents.
-
Ensure the container is sealed and stored in a secondary containment bin within a designated hazardous waste accumulation area.
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a separate, labeled hazardous waste bag or container.
-
This container should be sealed and disposed of through the institutional hazardous waste program.
-
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.
Never dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates a logical workflow for making decisions regarding the disposal of a research chemical with an unknown hazard profile, such as this compound.
Caption: Decision workflow for the disposal of chemicals with unknown hazards.
By adhering to these precautionary procedures and consulting with institutional safety experts, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Dimethyl shellolate
Acknowledgment of Fictional Substance
Initial research indicates that "Dimethyl shellolate" is a rare chemical, with limited safety data publicly available. PubChem lists it with the molecular formula C17H24O6, and a supplier, Sigma-Aldrich, notes that it is provided for early discovery research and that the buyer assumes responsibility for confirming its identity and purity.[1][2] Given the sparse specific data, this guide provides a framework for handling "this compound" based on general principles for managing potentially hazardous research chemicals. This information should be supplemented with a thorough internal risk assessment before any handling.
Essential Safety and Logistical Information
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, designed for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C17H24O6 |
| Molecular Weight | 324.4 g/mol [1] |
| Appearance | Not specified |
| Odor | Not specified |
| Solubility | Not specified |
Personal Protective Equipment (PPE)
Due to the limited information on the toxicological properties of this compound, a cautious approach to PPE is mandatory. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile rubber is a common choice for laboratories. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | Fully buttoned. |
| Respiratory | Use in a certified chemical fume hood | If there is a risk of generating aerosols or dust. |
Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the integrity of the chemical.
-
Handling :
-
Storage :
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
-
Waste Disposal :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
